Product packaging for Oseltamivir Acid D3(Cat. No.:)

Oseltamivir Acid D3

カタログ番号: B15073067
分子量: 287.37 g/mol
InChIキー: NENPYTRHICXVCS-HCNPJKKLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Oseltamivir Acid D3 is a useful research compound. Its molecular formula is C14H24N2O4 and its molecular weight is 287.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O4 B15073067 Oseltamivir Acid D3

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H24N2O4

分子量

287.37 g/mol

IUPAC名

(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3

InChIキー

NENPYTRHICXVCS-HCNPJKKLSA-N

異性体SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N

正規SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

製品の起源

United States

Foundational & Exploratory

Synthesis of Deuterated Oseltamivir Acid: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of isotopically labeled internal standards is crucial for accurate bioanalytical studies. This technical guide provides a comprehensive overview of the synthesis of deuterated oseltamivir acid, a key internal standard for pharmacokinetic and metabolic studies of the antiviral drug oseltamivir.

This document details a potential synthetic pathway for deuterated oseltamivir acid, based on established total synthesis routes of oseltamivir and common deuteration techniques. It includes a summary of quantitative data, detailed experimental protocols for key reaction types, and visualizations of the proposed workflow.

Core Synthesis Strategy

The synthesis of deuterated oseltamivir acid can be approached by modifying existing total synthesis routes of oseltamivir. A common starting material for many oseltamivir syntheses is (-)-shikimic acid. The introduction of deuterium atoms can be strategically planned at a late stage of the synthesis, for instance, by utilizing a deuterated acetylating agent to introduce a trideuterated acetyl group.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key steps in the synthesis of deuterated oseltamivir acid. These values are based on reported yields for analogous non-deuterated reactions and typical efficiencies for deuteration reactions.

Step No.ReactionStarting MaterialProductReagentsHypothetical Yield (%)Isotopic Purity (%)
1Esterification(-)-Shikimic AcidEthyl ShikimateEthanol, Thionyl Chloride95N/A
2AcetalizationEthyl ShikimatePentylidene Acetal3-Pentanone, p-TsOH90N/A
3MesylationPentylidene AcetalMesylate IntermediateMethanesulfonyl Chloride, Triethylamine98N/A
4EpoxidationMesylate IntermediateEpoxide IntermediatePotassium Bicarbonate92N/A
5Azide OpeningEpoxide IntermediateAzido AlcoholSodium Azide, Ammonium Chloride85N/A
6Reduction & AziridinationAzido AlcoholAziridine IntermediateTriphenylphosphine88N/A
7Aziridine Opening & EtherificationAziridine IntermediateAmino Ether3-Pentanol, Boron Trifluoride Etherate80N/A
8N-DeacetylationAmino EtherAmine IntermediateHydrazine90N/A
9N-Deuterated Acetylation Amine Intermediate Ethyl (3R,4R,5S)-4-(acetyl-d3-amino)-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate Acetic Anhydride-d6 95 >98
10HydrolysisDeuterated OseltamivirDeuterated Oseltamivir AcidLithium Hydroxide93>98

Experimental Protocols

The following are detailed methodologies for the key experiments in the proposed synthesis of deuterated oseltamivir acid.

Step 9: N-Deuterated Acetylation

This crucial step introduces the deuterium label into the oseltamivir scaffold.

Materials:

  • Amine intermediate (1.0 eq)

  • Acetic anhydride-d6 (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • The amine intermediate is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • Pyridine is added dropwise to the solution with stirring.

  • Acetic anhydride-d6 is then added dropwise to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the deuterated oseltamivir ethyl ester.

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the isotopic purity.

Step 10: Hydrolysis to Deuterated Oseltamivir Acid

Materials:

  • Deuterated Oseltamivir Ethyl Ester (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • The deuterated oseltamivir ethyl ester is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C.

  • An aqueous solution of lithium hydroxide is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction mixture is acidified to pH ~3 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the deuterated oseltamivir acid.

Visualizations

The following diagrams illustrate the key workflows in the synthesis of deuterated oseltamivir acid.

Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid Intermediate_1 Multi-step Conversion Shikimic_Acid->Intermediate_1 Steps 1-8 Amine_Intermediate Amine Intermediate Intermediate_1->Amine_Intermediate Deuterated_Oseltamivir Deuterated Oseltamivir Amine_Intermediate->Deuterated_Oseltamivir Step 9: N-Deuterated Acetylation (Acetic Anhydride-d6) Deuterated_Oseltamivir_Acid Deuterated Oseltamivir Acid Deuterated_Oseltamivir->Deuterated_Oseltamivir_Acid Step 10: Hydrolysis

Caption: Overall synthetic workflow for deuterated oseltamivir acid.

Deuteration_Step_Detail Amine_Intermediate Amine Intermediate (R-NH2) Reaction N-Acetylation Amine_Intermediate->Reaction Acetic_Anhydride_d6 Acetic Anhydride-d6 ((CD3CO)2O) Acetic_Anhydride_d6->Reaction Pyridine Pyridine Pyridine->Reaction Deuterated_Oseltamivir Deuterated Oseltamivir (R-NHCOCD3) Reaction->Deuterated_Oseltamivir

Caption: Detailed visualization of the N-deuterated acetylation step.

This technical guide provides a foundational understanding for the synthesis of deuterated oseltamivir acid. Researchers should consult the primary literature for specific reaction conditions and characterization data. The successful synthesis of this internal standard is a critical step in advancing the research and development of antiviral therapies.

Oseltamivir Acid D3: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid D3 is the deuterated analog of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®). As a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses, Oseltamivir Acid plays a crucial role in the treatment and prophylaxis of influenza. The incorporation of deuterium (D) atoms in place of hydrogen atoms (¹H) at a specific position in the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays due to its mass shift. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. For comparative purposes, properties of the non-deuterated Oseltamivir Acid are also included where available.

PropertyThis compoundOseltamivir Acid (Non-deuterated)
Molecular Formula C₁₄H₂₁D₃N₂O₄[2]C₁₄H₂₄N₂O₄[3]
Molecular Weight 287.37 g/mol [2]284.35 g/mol [3]
CAS Number 1242184-43-5[1]187227-45-8[4]
Appearance White to off-white solid[1][5]Crystalline solid
Melting Point Not reported185.0 °C[3]
Boiling Point Not reported508.7 °C[3]
Solubility Soluble in DMSOSoluble in DMSO (~5 mg/ml), PBS (pH 7.2) (~10 mg/ml)
Storage -20°C[4]-20°C

Structure:

The chemical structure of this compound is characterized by a cyclohexene ring with four stereocenters. The deuterium atoms are typically located on the acetyl group, specifically as a trideuterioacetylamino group.

  • IUPAC Name: (3R,4R,5S)-4-(acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid[2]

Metabolic Pathway

Oseltamivir is a prodrug that is metabolically converted to its active form, Oseltamivir Acid. This bioactivation is a critical step for its antiviral activity. The primary metabolic pathway involves the hydrolysis of the ethyl ester group of Oseltamivir by hepatic carboxylesterases.[2]

Oseltamivir_Metabolism Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Oseltamivir->Oseltamivir_Acid Ester Hydrolysis Enzyme Hepatic Carboxylesterases Enzyme->Oseltamivir_Acid

Metabolic activation of Oseltamivir to Oseltamivir Acid.

Experimental Protocols

Synthesis of Oseltamivir Acid

While a specific, detailed protocol for the synthesis of this compound is not publicly available, it is understood to be prepared from a deuterated starting material using established synthetic routes for Oseltamivir. The final step to yield the carboxylic acid involves the hydrolysis of the ethyl ester of Oseltamivir. A general procedure for this hydrolysis is as follows:

Ester Hydrolysis to Oseltamivir Acid:

  • Dissolve Oseltamivir Phosphate in a mixture of 1,4-dioxane and water.

  • Add a solution of sodium hydroxide (e.g., 25% aqueous solution) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress until the starting material is consumed.

  • Neutralize the reaction mixture to a pH of approximately 4.2-4.3 using hydrochloric acid.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Dry the combined organic phases over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield Oseltamivir Acid.[6]

Analytical Quantification by LC-MS/MS

This compound is commonly used as an internal standard for the quantification of Oseltamivir and Oseltamivir Acid in biological matrices like human plasma. A representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is detailed below.

Sample Preparation (Plasma):

  • To a 30 µL aliquot of human plasma, add 100 µL of methanol containing Oseltamivir-d3 and Oseltamivir Acid-d3 as internal standards.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample at 16,000 x g for 8 minutes.

  • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[4]

Liquid Chromatography Conditions:

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[4]

  • Mobile Phase A: Methanol/water (1:99, v/v) with 2.5 mM formic acid[4]

  • Mobile Phase B: Methanol/water (99:1, v/v) with 2.5 mM formic acid[4]

  • Gradient: A pulse gradient chromatographic method is typically employed.[4]

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions:

    • Oseltamivir: m/z 313.4 → 225.1[4]

    • Oseltamivir Acid: m/z 285.3 → 138.0[4]

    • Oseltamivir-d3: m/z 316.4 → 228.0[4]

    • Oseltamivir Acid-d3: m/z 288.3 → 200.0[4]

This method allows for the sensitive and specific quantification of both the prodrug and its active metabolite in biological samples.

Logical Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for the bioanalysis of Oseltamivir and its active metabolite using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Bioanalytical workflow for Oseltamivir quantification.

References

An In-depth Technical Guide on the Core Mechanism of Action of Oseltamivir and Its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While deuterated analogs of oseltamivir, such as oseltamivir acid-d3 and oseltamivir-d5 hydrochloride, are available as research chemicals, a comprehensive review of publicly available scientific literature reveals a significant lack of studies detailing their mechanism of action, comparative binding affinities, IC50 values, or pharmacokinetic profiles in direct comparison to non-deuterated oseltamivir. Therefore, this guide will provide a detailed analysis of oseltamivir and will note the absence of comparative data for its deuterated analogs where applicable.

Core Mechanism of Action: Inhibition of Neuraminidase

Oseltamivir is a potent and selective competitive inhibitor of the neuraminidase enzyme of the influenza virus[1][2]. Neuraminidase is a glycoprotein found on the surface of the influenza virus and is essential for the release of newly formed virus particles from infected host cells[3].

The mechanism of action of oseltamivir can be summarized in the following key steps:

  • Prodrug Activation: Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate. Following oral administration, it is readily absorbed from the gastrointestinal tract and extensively converted by hepatic esterases to its active form, oseltamivir carboxylate[2][3]. This conversion is rapid, with the active metabolite being the major circulating component in the plasma[4].

  • Competitive Inhibition: Oseltamivir carboxylate is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme. It binds to the active site of the neuraminidase enzyme of both influenza A and B viruses with high affinity[1][5]. This binding is competitive, meaning it prevents the natural substrate, sialic acid, from accessing the active site.

  • Inhibition of Viral Release: The primary function of neuraminidase is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and on the newly formed viral particles. This cleavage is crucial for the release of progeny virions from the host cell and prevents the aggregation of newly formed viruses at the cell surface[3][6]. By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new viral particles, thereby halting the spread of the infection within the respiratory tract[1][3].

The following diagram illustrates the signaling pathway of oseltamivir's mechanism of action:

oseltamivir_mechanism Mechanism of Action of Oseltamivir cluster_host_cell Infected Host Cell cluster_drug_action Drug Action Viral_Replication Viral Replication (Assembly of new virions) Budding_Virion Budding Virion with Hemagglutinin (HA) and Neuraminidase (NA) Viral_Replication->Budding_Virion Sialic_Acid Sialic Acid Receptors Budding_Virion->Sialic_Acid HA binds to Sialic Acid Neuraminidase Neuraminidase (NA) Sialic_Acid->Neuraminidase NA cleaves Sialic Acid Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir_Phosphate->Oseltamivir_Carboxylate Hepatic Esterases Oseltamivir_Carboxylate->Neuraminidase Competitive Inhibition Viral_Release Viral Release and Spread of Infection Neuraminidase->Viral_Release No_Viral_Release Inhibition of Viral Release Neuraminidase->No_Viral_Release

Caption: Mechanism of action of oseltamivir.

Quantitative Data

In Vitro Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For oseltamivir, IC50 values are determined against the neuraminidase activity of various influenza virus strains.

Influenza Virus StrainNeuraminidase SubtypeOseltamivir Carboxylate IC50 (nM)Reference
Influenza A/H1N1N10.92 - 1.34[7]
Influenza A/H3N2N20.67[7]
Influenza B-4.19 - 13[7]
Influenza A/NWS/33 (H1N1)N10.51[8]
Influenza A/Victoria/3/75 (H3N2)N20.19[8]
Influenza A/Duck/MN/1525/81 (H5N1)N10.70[8]
Oseltamivir-sensitive IVA 447-0.0112
Oseltamivir-sensitive IVB 33261-0.00114
Oseltamivir-resistant A(H1N1)pdm09N1130 - 150

Note on Deuterated Analog: No publicly available data on the IC50 values for any deuterated analog of oseltamivir could be found for comparison.

Pharmacokinetic Parameters

The pharmacokinetic profile of oseltamivir and its active metabolite, oseltamivir carboxylate, has been extensively studied.

ParameterOseltamivir (Prodrug)Oseltamivir Carboxylate (Active Metabolite)Reference
Bioavailability <5% of total exposure~80% of oral dose[3][4]
Time to Peak Plasma Concentration (Tmax) -3-4 hours[1]
Plasma Protein Binding 42%~3%[1]
Elimination Half-life (t1/2) 1-3 hours6-10 hours[1][5]
Cmax (75mg BID dosing) 65 ng/mL348 ng/mL[5]
AUC (0-12h) (75mg BID dosing) 112 ng·h/mL2719 ng·h/mL[5]
Volume of Distribution (Vd) -23-26 L[4]
Primary Route of Elimination Hepatic metabolism to oseltamivir carboxylateRenal excretion (>90%)[1][5]

Note on Deuterated Analog: There is a lack of published pharmacokinetic data for any deuterated analog of oseltamivir to allow for a meaningful comparison. The theoretical advantage of deuteration is to potentially alter the metabolic rate, which could affect pharmacokinetic parameters such as half-life and exposure (AUC). However, without experimental data, this remains speculative.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the in vitro susceptibility of influenza viruses to neuraminidase inhibitors.

Objective: To determine the concentration of a neuraminidase inhibitor (e.g., oseltamivir carboxylate) required to inhibit 50% of the neuraminidase activity of a given influenza virus strain (IC50).

Materials:

  • Influenza virus stock of known titer

  • Neuraminidase inhibitor (e.g., oseltamivir carboxylate)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

  • 96-well black flat-bottom plates

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitor in assay buffer. A typical starting concentration is 1000 nM, with 2-fold serial dilutions.

    • Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate for at least 60 minutes.

    • Prepare the MUNANA substrate solution in assay buffer (e.g., 100 µM).

  • Assay Procedure:

    • Add 50 µL of each neuraminidase inhibitor dilution to triplicate wells of a 96-well plate.

    • Add 50 µL of diluted virus to each well.

    • Include control wells:

      • Virus control (virus + assay buffer, no inhibitor)

      • Substrate control (assay buffer, no virus or inhibitor)

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution to all wells.

    • Read the fluorescence in a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (substrate control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

The following diagram outlines the experimental workflow for a neuraminidase inhibition assay:

neuraminidase_inhibition_assay Experimental Workflow: Neuraminidase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_incubation 3. Incubation & Reaction cluster_analysis 4. Data Acquisition & Analysis Prep_Inhibitor Prepare serial dilutions of Neuraminidase Inhibitor Add_Inhibitor Add Inhibitor dilutions to wells Prep_Inhibitor->Add_Inhibitor Prep_Virus Dilute Influenza Virus stock Add_Virus Add diluted Virus to wells Prep_Virus->Add_Virus Prep_Substrate Prepare MUNANA substrate solution Add_Inhibitor->Add_Virus Add_Controls Add Controls (Virus only, Substrate only) Add_Virus->Add_Controls Incubate_1 Incubate at 37°C (30 min) Add_Controls->Incubate_1 Add_Substrate Add MUNANA substrate to all wells Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (60 min, dark) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition vs. Inhibitor Concentration Read_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Oseltamivir is a cornerstone of antiviral therapy for influenza, acting through the targeted inhibition of the viral neuraminidase enzyme. Its efficacy is well-documented, with a clear mechanism of action and a well-characterized pharmacokinetic profile. While the concept of using deuterated analogs to improve the pharmacokinetic properties of drugs is a valid strategy in drug development, there is currently a notable absence of published, peer-reviewed data to support a comparative analysis of a deuterated oseltamivir analog. Future research in this area would be invaluable to determine if a deuterated version of oseltamivir could offer any clinical advantages over the existing formulation. For now, the understanding of oseltamivir's core mechanism and properties remains the benchmark for neuraminidase inhibitors.

References

The Role of Oseltamivir Acid D3 in Viral Neuraminidase Inhibition Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Oseltamivir Acid D3 in the study of viral neuraminidase inhibition. Oseltamivir, a potent antiviral drug, is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate (also known as oseltamivir acid). This active metabolite is a selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells.[1]

In the context of neuraminidase inhibition studies, particularly in pharmacokinetic and bioequivalence analyses, the deuterated form, this compound, serves as an indispensable internal standard for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures accurate and precise measurement of the active drug metabolite in biological matrices.

This compound as an Internal Standard in LC-MS/MS Analysis

This compound is the deuterium-labeled analog of oseltamivir acid. Due to its structural and chemical similarity to the analyte of interest (oseltamivir acid), it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte, making it an ideal internal standard to correct for variations in sample preparation and instrument response.

Key Applications
  • Pharmacokinetic Studies: Accurate determination of the concentration-time profile of oseltamivir acid in plasma or other biological fluids after administration of the prodrug, oseltamivir phosphate.

  • Bioequivalence Studies: Comparing the bioavailability of a generic version of oseltamivir to the innovator product.

  • Metabolism Studies: Investigating the conversion of oseltamivir to oseltamivir acid.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes key quantitative parameters for the analysis of oseltamivir and oseltamivir acid using this compound as an internal standard.

ParameterOseltamivirOseltamivir Acid (Carboxylate)Oseltamivir-D5 (IS for Oseltamivir)Oseltamivir Acid-D3 (IS for Oseltamivir Acid)Reference
Precursor Ion (m/z) 313.1285.1318.1288.3[2]
Product Ion (m/z) 166.2138.1171.2200.0[2]
Linearity Range (ng/mL) 0.5 - 2002.0 - 800N/AN/A[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.30.3N/AN/A[3]

Note: Different studies may report slightly different mass transitions and linearity ranges depending on the specific instrumentation and methodology used.

Experimental Protocols

LC-MS/MS Method for Quantification of Oseltamivir and Oseltamivir Acid

This protocol provides a general methodology for the simultaneous determination of oseltamivir and oseltamivir acid in human plasma using their respective deuterated internal standards.

2.1.1. Materials and Reagents

  • Oseltamivir and Oseltamivir Acid reference standards

  • Oseltamivir-D5 and Oseltamivir Acid-D3 internal standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges

2.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 200 µL aliquot of plasma, add 25 µL of a working solution containing Oseltamivir-D5 and Oseltamivir Acid-D3 as internal standards.[2]

  • Vortex the samples for 30 seconds.

  • Perform protein precipitation by adding an appropriate volume of a precipitating agent (e.g., methanol or acetonitrile).

  • Vortex and then centrifuge the samples to pellet the precipitated proteins.

  • Alternatively, for cleaner extracts, perform solid-phase extraction (SPE). Condition the SPE cartridges with methanol followed by water. Load the plasma sample and wash the cartridge to remove interferences. Elute the analytes and internal standards with an appropriate elution solvent.[1][2]

  • Transfer the supernatant or the eluate to an autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is commonly used.[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][4]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[4]

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard as listed in the table above.

2.1.4. Data Analysis

The concentration of oseltamivir and oseltamivir acid in the plasma samples is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of oseltamivir acid against viral neuraminidase. This compound is not directly used in this assay; the focus is on the active, non-deuterated drug.

2.2.1. Principle

The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase enzyme to produce a fluorescent product, 4-methylumbelliferone (4-MU). The inhibitory effect of a compound is measured by the reduction in fluorescence.[5][6][7]

2.2.2. Materials and Reagents

  • Influenza virus stock (with known neuraminidase activity)

  • Oseltamivir acid (carboxylate) reference standard

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)[5]

  • Stop solution (e.g., NaOH in ethanol)[5]

  • 96-well black microplates

  • Fluorometer

2.2.3. Assay Procedure

  • Prepare serial dilutions of oseltamivir acid in the assay buffer.

  • In a 96-well plate, add a fixed amount of the influenza virus to each well (except for the blank controls).

  • Add the serially diluted oseltamivir acid to the wells containing the virus. Include a virus-only control (no inhibitor) and a blank control (no virus or inhibitor).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the neuraminidase.

  • Add the MUNANA substrate to all wells and incubate at 37°C for another defined period (e.g., 60 minutes).[5]

  • Stop the enzymatic reaction by adding the stop solution to each well.[5]

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[8][9]

2.2.4. Data Analysis

The percentage of neuraminidase inhibition is calculated for each concentration of oseltamivir acid relative to the virus-only control. The 50% inhibitory concentration (IC50) value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

IC50 Values of Oseltamivir Carboxylate Against Various Influenza Strains

The following table presents a summary of reported IC50 values for oseltamivir carboxylate against different influenza virus strains, demonstrating its inhibitory potency.

Influenza StrainIC50 (nM)Reference
H1N1 (various isolates)0.658 - 2.39[10]
H3N2 (various isolates)0.706 - 3.44[10]
Influenza B (various isolates)3.09 - 15.6[10]
H1N1 (oseltamivir-resistant, H274Y)400[11]
H3N2 (oseltamivir-resistant, E119V)Increased up to 9-fold[12]
Influenza B (oseltamivir-resistant, D198N)Significantly increased[12]

Visualizations

The following diagrams illustrate the key processes described in this guide.

cluster_0 Metabolism Oseltamivir Phosphate (Prodrug) Oseltamivir Phosphate (Prodrug) Oseltamivir Acid (Active Metabolite) Oseltamivir Acid (Active Metabolite) Oseltamivir Phosphate (Prodrug)->Oseltamivir Acid (Active Metabolite) Hepatic Esterases

Caption: Metabolic activation of oseltamivir.

Plasma Sample Plasma Sample Add Internal Standards (Oseltamivir-D5, Oseltamivir Acid-D3) Add Internal Standards (Oseltamivir-D5, Oseltamivir Acid-D3) Plasma Sample->Add Internal Standards (Oseltamivir-D5, Oseltamivir Acid-D3) Sample Preparation (Protein Precipitation or SPE) Sample Preparation (Protein Precipitation or SPE) Add Internal Standards (Oseltamivir-D5, Oseltamivir Acid-D3)->Sample Preparation (Protein Precipitation or SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation or SPE)->LC-MS/MS Analysis Data Analysis (Peak Area Ratios) Data Analysis (Peak Area Ratios) LC-MS/MS Analysis->Data Analysis (Peak Area Ratios) Quantification Quantification Data Analysis (Peak Area Ratios)->Quantification

Caption: LC-MS/MS experimental workflow.

Viral Neuraminidase + Oseltamivir Acid Viral Neuraminidase + Oseltamivir Acid Incubation Incubation Viral Neuraminidase + Oseltamivir Acid->Incubation Add MUNANA Substrate Add MUNANA Substrate Incubation->Add MUNANA Substrate Enzymatic Reaction Enzymatic Reaction Add MUNANA Substrate->Enzymatic Reaction Stop Reaction Stop Reaction Enzymatic Reaction->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Neuraminidase inhibition assay workflow.

Conclusion

This compound is a crucial tool in the development and evaluation of the antiviral drug oseltamivir. Its primary role as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the active metabolite, oseltamivir acid, in biological samples. This is fundamental for pharmacokinetic and bioequivalence studies, which are essential for determining appropriate dosing regimens and for the approval of generic drug formulations. While not directly used in the enzymatic inhibition assays, the data generated using this compound as an internal standard provides the necessary context for understanding the in vivo concentrations at which oseltamivir acid exerts its neuraminidase inhibitory effects. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled internal standards in modern drug development and analysis.

References

The Role of Oseltamivir Acid D3 in Advancing Influenza A and B Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Oseltamivir Acid D3 in the context of influenza A and B virus research. Oseltamivir Acid, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a potent neuraminidase inhibitor. Its deuterated isotopologue, this compound, serves as a critical internal standard for accurate quantification in bioanalytical studies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its mechanism of action, presents key quantitative data, outlines essential experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Introduction: The Significance of Oseltamivir and its Deuterated Analog

Oseltamivir is a cornerstone of antiviral therapy for influenza A and B infections.[1] It functions by selectively inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[2][3] By blocking this process, oseltamivir effectively curtails the spread of the virus within the respiratory tract.[3]

This compound is a stable, deuterium-labeled form of Oseltamivir Acid. Stable isotope-labeled compounds are invaluable in analytical chemistry as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts but are distinguishable by mass spectrometry. This property makes this compound an ideal internal standard for LC-MS/MS analysis, enabling precise and accurate quantification of oseltamivir acid in complex biological matrices such as plasma.[4][5] This is fundamental for pharmacokinetic and bioequivalence studies that underpin drug development and clinical use.

Mechanism of Action: Inhibition of Viral Neuraminidase

The antiviral activity of oseltamivir is exclusively directed at the influenza virus neuraminidase enzyme. This glycoprotein on the surface of the virus is responsible for cleaving sialic acid residues that link newly formed viral particles to the host cell membrane.[3][6] By inhibiting neuraminidase, oseltamivir acid prevents the release of new virions, thereby halting the infection cycle.[3][7]

Mechanism_of_Neuraminidase_Inhibition cluster_0 Normal Viral Release cluster_1 Inhibition by Oseltamivir Acid New_Virion New Virion Sialic_Acid Sialic Acid Receptor New_Virion->Sialic_Acid attached via Hemagglutinin (HA) Host_Cell_Membrane Host Cell Membrane Released_Virion Released Virion Neuraminidase Neuraminidase (NA) Neuraminidase->Sialic_Acid cleaves New_Virion_Inhibited New Virion Sialic_Acid_Inhibited Sialic Acid Receptor New_Virion_Inhibited->Sialic_Acid_Inhibited remains attached Host_Cell_Membrane_Inhibited Host Cell Membrane Neuraminidase_Inhibited Neuraminidase (NA) Oseltamivir_Acid Oseltamivir Acid Oseltamivir_Acid->Neuraminidase_Inhibited binds and inhibits

Figure 1: Mechanism of Neuraminidase Inhibition by Oseltamivir Acid.

Quantitative Data: In Vitro Efficacy of Oseltamivir

The efficacy of oseltamivir is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase activity. IC50 values are determined through neuraminidase inhibition assays and are crucial for assessing the susceptibility of different influenza strains to the drug.

Influenza Virus StrainTypeOseltamivir Carboxylate IC50 (nM)Reference
A/H1N1/PR/8/34ANot specified, but derivatives show activity[8]
A/H3N2/Hong-Kong/8/68ANot specified, but derivatives show activity[8]
A/Oklahoma/447/2008 (H1N1)A0.1[9]
A/HongKong/CUHK71923/2009 (H1N1, Oseltamivir-Resistant)A>1000[9]
B/HongKong/CUHK33261/2012BNot specified, but derivatives show activity[9]
B/HongKong/CUHK33280/2012 (Oseltamivir-Resistant)B>1000[9]
Various Influenza A and B strainsA, BNanomolar concentrations[2]

Note: IC50 values can vary depending on the specific assay conditions and the viral isolate being tested.

Experimental Protocols

Quantification of Oseltamivir Acid in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a general procedure for the simultaneous determination of oseltamivir and its active metabolite, oseltamivir acid, in human plasma.

Objective: To accurately quantify the concentration of oseltamivir acid in plasma samples for pharmacokinetic analysis.

Materials:

  • Human plasma samples

  • Oseltamivir and Oseltamivir Acid standards

  • This compound (internal standard)

  • Solid Phase Extraction (SPE) cartridges (e.g., Orochem DVB-LP)[10]

  • Methanol, Acetonitrile, Formic Acid, Ammonium Formate (LC-MS grade)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Methodology:

  • Sample Preparation:

    • To 200 µL of plasma, add 50 µL of a working solution of this compound (internal standard).[10]

    • Vortex briefly to mix.

    • Add 500 µL of 1% formic acid in water and vortex again.[10]

    • Centrifuge the samples to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.[10]

    • Load the supernatant from the centrifuged samples onto the conditioned cartridges.

    • Wash the cartridges with 1% formic acid in water to remove interferences.[10]

    • Elute the analytes and the internal standard with an appropriate solvent mixture (e.g., a mixture of a dichlorvos solution in acetonitrile and water).[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 analytical column (e.g., Symmetry C18, 100 mm × 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 10 mM ammonium formate.[10]

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for oseltamivir, oseltamivir acid, and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of oseltamivir acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC_MS_MS_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with formic acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: Workflow for LC-MS/MS Quantification of Oseltamivir Acid.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of oseltamivir acid to inhibit the enzymatic activity of influenza neuraminidase.[11][12]

Objective: To determine the IC50 value of oseltamivir acid against different influenza virus strains.

Materials:

  • Influenza virus isolates

  • Oseltamivir Acid

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[12]

  • Assay Buffer (e.g., MES buffer with CaCl2)[13]

  • Stop Solution (e.g., ethanol and NaOH)[12]

  • 96-well black plates

  • Fluorometer

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of oseltamivir acid in assay buffer.

    • Prepare a working solution of the MUNANA substrate.[12]

    • Dilute the virus stock to an appropriate concentration that gives a linear signal over the assay time.

  • Assay Procedure:

    • Add the diluted virus to the wells of a 96-well plate.

    • Add the serial dilutions of oseltamivir acid to the respective wells. Include a virus-only control (no inhibitor) and a blank control (no virus).

    • Incubate at room temperature to allow the inhibitor to bind to the enzyme.[12]

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[12]

    • Incubate at 37°C for a defined period (e.g., 60 minutes).[13]

    • Stop the reaction by adding the stop solution.[12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~355 nm, emission ~460 nm).[12][13]

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each oseltamivir acid concentration relative to the virus-only control.

    • Plot the percentage inhibition against the logarithm of the oseltamivir acid concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay in Cell Culture (Plaque Reduction Assay)

This assay determines the ability of oseltamivir to inhibit the replication of influenza virus in a cell-based system.[1][9][14]

Objective: To determine the concentration of oseltamivir acid that inhibits influenza virus replication, often expressed as the EC50 (50% effective concentration).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[9]

  • Influenza virus stock

  • Oseltamivir Acid

  • Cell culture medium (e.g., DMEM or MEM) supplemented with trypsin[9]

  • Semi-solid overlay (e.g., Avicel or agarose)[1][14]

  • Crystal violet or neutral red staining solution[9][15]

  • 6-well or 12-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed MDCK cells in multi-well plates to form a confluent monolayer.[1]

  • Infection and Treatment:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).

    • After a 1-hour adsorption period, remove the virus inoculum.[14]

    • Wash the cells again with PBS.

  • Overlay and Incubation:

    • Add a semi-solid overlay containing cell culture medium, trypsin, and varying concentrations of oseltamivir acid.[14]

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells (no drug).

  • Plaque Visualization and Quantification:

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet or neutral red.[9][15]

    • Plaques will appear as clear zones where the cells have been lysed by the virus.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each oseltamivir acid concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Influenza Virus Replication Cycle and Point of Oseltamivir Inhibition

The replication of the influenza virus is a multi-step process that is vulnerable to antiviral intervention at several stages. Oseltamivir targets the final step of this cycle.

Influenza_Replication_Cycle Attachment 1. Attachment to Host Cell (via Hemagglutinin) Entry 2. Entry by Endocytosis Attachment->Entry Uncoating 3. Uncoating and Release of Viral RNA into Cytoplasm Entry->Uncoating Nuclear_Import 4. Import of Viral RNA into the Nucleus Uncoating->Nuclear_Import Transcription_Replication 5. Transcription and Replication of Viral RNA in Nucleus Nuclear_Import->Transcription_Replication Nuclear_Export 6. Export of new Viral RNA to Cytoplasm Transcription_Replication->Nuclear_Export Translation 7. Synthesis of Viral Proteins Nuclear_Export->Translation Assembly 8. Assembly of New Virions Translation->Assembly Budding 9. Budding from Host Cell Assembly->Budding Release 10. Release of New Virions Budding->Release Oseltamivir_Inhibition Oseltamivir Acid Inhibits Neuraminidase Release->Oseltamivir_Inhibition Blocked by

Figure 3: Influenza Virus Replication Cycle and the Point of Oseltamivir Inhibition.

Conclusion

This compound is an indispensable tool in the research and development of anti-influenza therapeutics. Its role as an internal standard ensures the reliability of pharmacokinetic data, which is essential for optimizing dosing regimens and assessing bioequivalence. The experimental protocols detailed in this guide provide a framework for the continued evaluation of oseltamivir's efficacy against evolving influenza A and B virus strains. A thorough understanding of its mechanism of action and the methods used to quantify its effects is paramount for researchers and scientists working to combat the global threat of influenza.

References

The Gold Standard: A Technical Guide to the Discovery and Development of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise quantification of drug candidates and their metabolites in complex biological matrices is paramount. Bioanalytical methods, predominantly utilizing liquid chromatography-mass spectrometry (LC-MS), form the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. The accuracy and reliability of these methods are critically dependent on the use of an appropriate internal standard (IS). Among the various types of internal standards, deuterated internal standards—stable isotope-labeled (SIL) analogs of the analyte—have emerged as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving assay performance.

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of deuterated internal standards. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for performance evaluation, and visual representations of key concepts and workflows.

The Rationale for Deuteration: The Kinetic Isotope Effect

The utility of deuterated compounds in drug development stems from a fundamental principle in physical organic chemistry: the kinetic isotope effect (KIE). The C-H bond is one of the most common bonds in drug molecules and is frequently the site of metabolic oxidation by enzymes such as the cytochrome P450 (CYP) superfamily.[1] Deuterium (²H or D), being a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H).

This mass difference leads to a stronger C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for metabolic processes that involve the cleavage of this bond. This phenomenon is known as the deuterium kinetic isotope effect. The first report of a KIE in drug metabolism dates back to 1961, where deuterium substitution in an N-methyl group of morphine was shown to slow its metabolism.[1]

By strategically replacing hydrogen atoms at sites of metabolism with deuterium, the metabolic rate of a drug can be attenuated. This can lead to an improved pharmacokinetic profile, such as increased exposure and a longer half-life, potentially reducing the required dose and dosing frequency.[2] Furthermore, this principle is leveraged to create ideal internal standards for bioanalysis.

Deuterated Compounds as Internal Standards

In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should have physicochemical properties as close to the analyte as possible to compensate for matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting matrix components.

Deuterated internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the unlabeled analyte.[3] This ensures that they co-elute chromatographically and experience the same degree of matrix effects and extraction recovery as the analyte. The mass difference between the analyte and the deuterated IS allows for their simultaneous detection and differentiation by the mass spectrometer.

The use of deuterated internal standards is highly recommended by regulatory agencies and has been shown to significantly improve the accuracy, precision, and robustness of bioanalytical methods.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of a Deuterated Internal Standard via H/D Exchange

This protocol describes a general method for introducing deuterium into a molecule at a position alpha to a carbonyl group through base-catalyzed hydrogen/deuterium exchange.

Materials:

  • Analyte containing a carbonyl group with adjacent exchangeable protons

  • Deuterated methanol (CD₃OD) or deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O (catalyst)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the analyte (1 equivalent) in deuterated methanol or D₂O in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of sodium deuteroxide solution (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or under gentle reflux for a predetermined time (e.g., 2-24 hours), monitoring the reaction progress by LC-MS to determine the extent of deuterium incorporation.

  • Quenching and Extraction: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the catalyst with a small amount of DCl in D₂O (optional). Add the reaction mixture to a separatory funnel containing diethyl ether and water.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated product.

  • Purification: Purify the crude product using an appropriate technique, such as preparative HPLC (see Protocol 2).

  • Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Purification of a Deuterated Internal Standard by Preparative HPLC

This protocol outlines a general procedure for the purification of a synthesized deuterated compound using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Appropriate preparative HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Volatile buffer/modifier (e.g., formic acid, trifluoroacetic acid, ammonium acetate)

  • Crude deuterated compound

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the deuterated product from any impurities. This involves optimizing the mobile phase composition (solvents and modifiers), gradient, and flow rate on an analytical column of the same stationary phase as the intended preparative column.

  • Scale-Up Calculation: Based on the optimized analytical method, calculate the appropriate flow rate and gradient for the preparative scale. A common approach is to maintain a constant linear velocity by scaling the flow rate proportionally to the cross-sectional area of the preparative column.

  • Sample Preparation: Dissolve the crude deuterated compound in a suitable solvent, ideally the initial mobile phase of the preparative HPLC method, and filter it to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient and monitor the elution of compounds using the UV detector.

    • Collect fractions corresponding to the peak of the deuterated product. Fraction collection can be triggered by UV absorbance, time, or mass-to-charge ratio if a mass spectrometer is used as a detector.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity of the deuterated compound.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer.

  • Final Product Characterization: Confirm the identity and purity of the final product.

Protocol 3: Bioanalytical Method Using a Deuterated Internal Standard by LC-MS/MS

This protocol provides a general workflow for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Materials and Reagents:

  • Biological matrix (e.g., human plasma)

  • Analyte and deuterated internal standard stock solutions of known concentrations

  • Protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

  • LC-MS/MS system

  • Appropriate analytical column (e.g., C18)

  • HPLC-grade mobile phases

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Spike blank biological matrix with known concentrations of the analyte to prepare a series of calibration standards covering the desired concentration range.

    • Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of study sample, calibration standard, or QC in a microcentrifuge tube, add 200 µL of the protein precipitation solvent containing the deuterated internal standard at a fixed concentration.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution program.

    • Detect the analyte and the deuterated internal standard using multiple reaction monitoring (MRM) in the mass spectrometer. The MRM transitions are specific precursor-to-product ion fragments for the analyte and the IS.

  • Data Processing and Quantification:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

    • Determine the concentrations of the analyte in the study samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The use of deuterated internal standards significantly improves the quality of bioanalytical data. The following tables summarize typical performance data comparing methods using deuterated and non-deuterated (analog) internal standards.

Table 1: Comparison of Assay Precision and Accuracy

AnalyteInternal Standard TypeConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Drug X Deuterated (Drug X-d4)1.0 (LLOQ)4.56.2-2.1
50.0 (MQC)2.84.11.5
400.0 (HQC)2.13.50.8
Drug X Analog (Similar Structure)1.0 (LLOQ)12.814.5-8.7
50.0 (MQC)9.511.25.3
400.0 (HQC)7.89.13.2

Data are representative and compiled from typical bioanalytical method validation reports.

Table 2: Comparison of Recovery and Matrix Effects

AnalyteInternal Standard TypeRecovery (%)Matrix Effect (%)
Drug Y Deuterated (Drug Y-d6)85.298.5 (IS-normalized)
Drug Y Analog (Similar Structure)82.175.3 (IS-normalized)

Data are representative and compiled from typical bioanalytical method validation reports. Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a clean solution, normalized by the internal standard.

Visualizations

Metabolic Pathway of Dextromethorphan

Dextromethorphan is a commonly used cough suppressant that undergoes extensive metabolism primarily by CYP2D6 and CYP3A4. The use of deuterated dextromethorphan has been instrumental in studying its metabolic pathways and the kinetic isotope effect.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Dextromethorphan Dextromethorphan Dextrorphan (DEM) Dextrorphan (DEM) Dextromethorphan->Dextrorphan (DEM) CYP2D6 (O-demethylation) (Major Pathway) 3-Methoxymorphinan (3-MM) 3-Methoxymorphinan (3-MM) Dextromethorphan->3-Methoxymorphinan (3-MM) CYP3A4 (N-demethylation) (Minor Pathway) 3-Hydroxymorphinan (3-HM) 3-Hydroxymorphinan (3-HM) Dextrorphan (DEM)->3-Hydroxymorphinan (3-HM) CYP3A4 (N-demethylation) Dextrorphan-O-glucuronide Dextrorphan-O-glucuronide Dextrorphan (DEM)->Dextrorphan-O-glucuronide UGTs (Glucuronidation) 3-Methoxymorphinan (3-MM)->3-Hydroxymorphinan (3-HM) CYP2D6 (O-demethylation) Excretion Excretion 3-Hydroxymorphinan (3-HM)->Excretion Dextrorphan-O-glucuronide->Excretion

Metabolic pathway of dextromethorphan.
General Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard for the quantification of a drug in a biological matrix.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with Deuterated IS Spike with Deuterated IS Biological Sample->Spike with Deuterated IS Protein Precipitation Protein Precipitation Spike with Deuterated IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Injection LC-MS/MS Injection Supernatant Transfer->LC-MS/MS Injection Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS Injection->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Calculate Area Ratios Calculate Area Ratios Peak Integration->Calculate Area Ratios Quantification via Calibration Curve Quantification via Calibration Curve Calculate Area Ratios->Quantification via Calibration Curve

Bioanalytical workflow with a deuterated IS.

Conclusion

Deuterated internal standards represent a cornerstone of modern quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of matrix effects, leading to highly accurate and precise data. The principles of the kinetic isotope effect, which underpin their utility in modifying drug metabolism, also inform their design and application. This guide has provided a comprehensive overview of the discovery, synthesis, purification, and application of deuterated internal standards, complete with practical protocols and performance data. By leveraging the power of deuterated standards, researchers and drug development professionals can ensure the generation of high-quality bioanalytical data, thereby supporting robust decision-making throughout the drug development pipeline.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Oseltamivir Acid D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Oseltamivir Acid D3. The information is intended to support research, development, and quality control activities involving this isotopically labeled active metabolite of Oseltamivir.

Introduction

This compound is the deuterium-labeled form of Oseltamivir Acid (also known as Oseltamivir Carboxylate), the active metabolite of the antiviral prodrug Oseltamivir Phosphate. Oseltamivir Acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, playing a crucial role in preventing the release of new viral particles from infected host cells. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This guide details its fundamental physicochemical properties, the experimental protocols for their determination, and relevant biological pathways.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below.

Table 1: General and Chemical Properties
PropertyValueSource
Chemical Name (3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid[1]
Synonyms GS 4071-d3, Ro 64-0802-d3, Oseltamivir carboxylate-d3[2][3]
Molecular Formula C₁₄H₂₁D₃N₂O₄[1][4]
Molecular Weight 287.37 g/mol [1][4][5]
CAS Number 1242184-43-5[2][4]
Appearance White to off-white solid[4][6]
Purity >95% (HPLC)[2]
Isotopic Enrichment >95%[2]
Table 2: Solubility and Storage
PropertyValueSource
Solubility Soluble in DMSO (≥ 5 mg/mL)[4]
Soluble in PBS (pH 7.2) (approx. 10 mg/mL for non-deuterated form)[7]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4][6]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[4][6]
Shipping Condition Ambient temperature[2]
Table 3: Predicted and Reference Physicochemical Parameters
PropertyValueNote
Melting Point 185.00 °CData for the non-deuterated form, Oseltamivir Acid.[8]
pKa 7.7 (at 25°C)Data for the non-deuterated prodrug, Oseltamivir, referring to the primary amine.[9][10]
LogP 2.347Predicted value.[6]
Hydrogen Bond Donors 3Predicted value.[6]
Hydrogen Bond Acceptors 5Predicted value.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 30:70 (v/v) mixture of 10 mM ammonium formate and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 216 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like DMSO.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Record the chromatogram for a sufficient time to allow for the elution of all components. d. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent.

  • Materials: Analytical balance, vials with screw caps, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., DMSO, water, PBS). b. Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After shaking, centrifuge the samples to separate the undissolved solid. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method with a calibration curve. g. Calculate the solubility in mg/mL or mM, accounting for the dilution factor.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Procedure: a. Infuse the sample solution directly into the mass spectrometer or inject it through an LC system. b. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For this compound, this would be expected at m/z 288.37. c. Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern, which can be compared to the non-deuterated standard.[11] d. To determine isotopic enrichment, analyze the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate the mechanism of action and a general experimental workflow for the characterization of this compound.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment Endocytosis 1. Entry via Endocytosis HostCell->Endocytosis Replication 2. Viral RNA Replication Endocytosis->Replication Assembly 3. Assembly of New Virions Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Release of New Viruses Budding->Release Neuraminidase Neuraminidase (Viral Enzyme) Budding->Neuraminidase Release->Virus Infects other cells SialicAcid Sialic Acid (Host Receptor) Neuraminidase->SialicAcid Cleaves SialicAcid->Release Allows Release OseltamivirAcid This compound Inhibition Inhibition OseltamivirAcid->Inhibition Inhibition->Neuraminidase

Caption: Mechanism of action of Oseltamivir Acid.

G cluster_workflow Physicochemical Characterization Workflow Start Receive Oseltamivir Acid D3 Sample Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Testing (Shake-Flask) Visual->Solubility Purity Purity Analysis (HPLC) Visual->Purity Identity Identity Confirmation (MS, NMR, IR) Visual->Identity Data Data Analysis and Compilation Solubility->Data Purity->Data Identity->Data Report Generate Certificate of Analysis / Report Data->Report

Caption: Experimental workflow for physicochemical characterization.

References

theoretical basis for using stable isotope-labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Basis for Using Stable Isotope-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical principles behind the use of stable isotope-labeled (SIL) standards in quantitative analysis. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals who utilize techniques such as mass spectrometry for precise and accurate quantification of molecules in complex matrices.

The Core Principle: Isotope Dilution

The foundational concept underpinning the use of stable isotope-labeled standards is isotope dilution . This is a method of quantitative analysis where a known amount of an isotopically enriched substance (the "spike" or "internal standard") is added to a sample containing an unknown quantity of the same, naturally abundant substance (the analyte).[1][2] The key principle is that the SIL standard is chemically identical to the analyte of interest, differing only in its isotopic composition, which results in a difference in mass.[1]

This chemical identity ensures that the SIL standard behaves identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Consequently, any sample loss or variation in analytical response will affect both the analyte and the SIL standard to the same extent. By measuring the ratio of the signal from the analyte to the signal from the SIL standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[4]

The Logical Framework of Isotope Dilution Analysis

The following diagram illustrates the fundamental logic of isotope dilution analysis.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_output Quantification Analyte Analyte (Unknown Amount) Mix Mix Sample and Standard Analyte->Mix SIL_Standard SIL Standard (Known Amount) SIL_Standard->Mix Preparation Sample Preparation (Extraction, etc.) Mix->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Ratio Measure Analyte/SIL Standard Ratio Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Logical flow of isotope dilution analysis.

Advantages of Stable Isotope-Labeled Standards

The use of SIL standards as internal standards (IS) offers significant advantages over other types of internal standards, such as structural analogs. These benefits are particularly pronounced in complex biological matrices where variability can be high.

Correction for Matrix Effects

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components in the sample matrix, are a major source of inaccuracy in LC-MS/MS analysis. Because SIL standards have virtually identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatography and experience the same matrix effects.[5] This co-elution allows the SIL standard to effectively compensate for these variations, leading to more accurate and reliable quantification.[5]

Compensation for Sample Preparation Variability

Losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. Since the SIL standard is added to the sample at the beginning of the workflow, it experiences the same physical and chemical losses as the analyte.[4] This allows the ratio of the analyte to the SIL standard to remain constant, thereby correcting for these losses.

Improved Accuracy and Precision

Numerous studies have demonstrated the superior performance of SIL internal standards compared to structural analogs in terms of accuracy and precision.[1][6] By effectively correcting for both matrix effects and sample preparation variability, SIL standards significantly reduce the overall error in the analytical method.

Quantitative Data Presentation

The following tables summarize the performance of stable isotope-labeled internal standards in comparison to structural analog internal standards in various bioanalytical applications.

Comparison of Internal Standards for the Quantification of Everolimus
ParameterStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV)4.3% - 7.2%4.3% - 7.2%
Correlation with Independent Method (slope)0.950.83
Correlation Coefficient (r)> 0.98> 0.98

Data sourced from Heideloff et al., Ther Drug Monit, 2013.

Comparison of Internal Standards for the Quantification of Tacrolimus
ParameterStable Isotope-Labeled IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Imprecision (%CV)< 3.09%< 3.63%
Accuracy99.55% - 100.63%97.35% - 101.71%
Absolute Recovery78.37%75.66%
Matrix Effect Compensation0.89%-0.97%

Data sourced from Ušjak et al., J Pharm Biomed Anal, 2019.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled standards.

General Workflow for Isotope Dilution Mass Spectrometry

The following diagram outlines a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.

General_IDMS_Workflow start Start sample_prep Sample Collection and Preparation start->sample_prep add_is Add Known Amount of SIL-IS sample_prep->add_is extraction Analyte and IS Extraction (e.g., LLE, SPE) add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: General workflow for isotope dilution MS.

Detailed Protocol for LC-MS/MS Quantification of a Small Molecule Drug in Plasma

This protocol describes a general procedure for the quantification of a small molecule drug in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Thaw plasma samples and the SIL-IS working solution at room temperature.
  • Vortex mix the samples and the SIL-IS solution.
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
  • Add 25 µL of the SIL-IS working solution to the plasma sample and vortex for 10 seconds.
  • Add 400 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex for 1 minute.
  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: At least two transitions (one quantifier and one qualifier) should be monitored for both the analyte and the SIL-IS. The specific precursor and product ions will be compound-dependent.
  • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific analyte and instrument.

3. Data Processing:

  • Integrate the peak areas for the analyte and the SIL-IS for each sample.
  • Calculate the peak area ratio of the analyte to the SIL-IS.
  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for quantitative proteomics. In this method, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid (e.g., "light" arginine and "heavy" ¹³C₆-arginine).

4.3.1. SILAC Experimental Workflow

The following diagram illustrates the key steps in a SILAC experiment.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_experiment Experimental Treatment cluster_analysis Sample Processing and Analysis light_culture Cell Culture 1 ('Light' Medium) control Control Condition light_culture->control heavy_culture Cell Culture 2 ('Heavy' Medium) treatment Experimental Condition heavy_culture->treatment mix Combine Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis and Protein Extraction mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms quant Quantification (Heavy/Light Ratio) lc_ms->quant

Caption: Workflow of a typical SILAC experiment.

4.3.2. Detailed SILAC Protocol

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing the natural amino acids, while the other is grown in "heavy" SILAC medium where one or more amino acids (typically arginine and lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
  • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five cell divisions in the heavy medium.[6]
  • Verify the labeling efficiency by mass spectrometry; it should be >95%.

2. Experimental Treatment:

  • Apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population serves as the control (e.g., the "light" labeled cells).

3. Sample Preparation:

  • Harvest the cells from both populations and count them to ensure equal numbers are mixed.
  • Combine the "light" and "heavy" cell populations in a 1:1 ratio.
  • Lyse the combined cells and extract the proteins.
  • Digest the protein mixture into peptides using a protease such as trypsin.

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the resulting peptide mixture by LC-MS/MS.
  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
  • The ratio of the peak intensities of the "heavy" and "light" peptides for each pair is then used to determine the relative abundance of that protein between the two experimental conditions.

Conclusion

Stable isotope-labeled standards are indispensable tools in modern quantitative analysis, particularly in the fields of proteomics, metabolomics, and pharmaceutical development. Their ability to accurately correct for analytical variability, including matrix effects and sample preparation losses, provides a level of precision and accuracy that is difficult to achieve with other internal standardization methods. The principles of isotope dilution, when coupled with the power of mass spectrometry, enable robust and reliable quantification of a wide range of molecules in complex biological systems. As analytical instrumentation continues to advance in sensitivity and resolution, the use of stable isotope-labeled standards will remain a cornerstone of high-quality quantitative research.

References

Methodological & Application

Application Note: Quantification of Oseltamivir Acid in Human Plasma using Oseltamivir Acid-D3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of oseltamivir acid (oseltamivir carboxylate), the active metabolite of the antiviral prodrug oseltamivir, in human plasma. The method utilizes a stable isotope-labeled internal standard, Oseltamivir Acid-D3, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol described herein is based on established methodologies and is suitable for pharmacokinetic studies and other research applications requiring accurate and precise measurement of oseltamivir acid in a biological matrix.[1][2][3][4][5] Two common sample preparation techniques, Solid Phase Extraction (SPE) and Protein Precipitation, are presented.

Introduction

Oseltamivir is an antiviral drug used for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an ethyl ester prodrug, which is rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, oseltamivir carboxylate (oseltamivir acid).[1][6] For pharmacokinetic assessments, it is crucial to accurately quantify the concentration of oseltamivir acid in plasma. The use of a stable isotope-labeled internal standard, such as Oseltamivir Acid-D3, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and variability in the analytical process.[2][4] This document outlines a validated LC-MS/MS method for this purpose.

Experimental Protocols

Two primary methods for plasma sample preparation are detailed below: Solid Phase Extraction (SPE) for cleaner extracts and Protein Precipitation for a simpler, high-throughput workflow.

Protocol 1: Solid Phase Extraction (SPE)

This protocol is adapted from a method developed for the simultaneous determination of oseltamivir and oseltamivir carboxylate in human plasma.[1][3]

Materials:

  • Human plasma (collected in K3EDTA-vacutainers)[1]

  • Oseltamivir Acid and Oseltamivir Acid-D3 reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (deionized)

  • Solid Phase Extraction Cartridges (e.g., Orochem DVB-LP, 1 cc, 30 mg)[1]

  • Working solution of Oseltamivir Acid-D3 (internal standard)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Sample Pre-treatment: To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (Oseltamivir Acid-D3). Vortex for 15 seconds.[1]

  • Acidification: Add 500 µL of 1.0% formic acid in water and vortex for an additional 15 seconds.[1]

  • Centrifugation: Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1% formic acid in water.[1]

  • Elution: Elute the analytes and the internal standard with an appropriate volume of an elution solvent (e.g., 0.2 mL of a mixture of acetonitrile and water).[1]

  • Analysis: The eluate is then ready for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation

This protocol is a simplified method suitable for high-throughput analysis, adapted from a procedure using a small plasma volume.[2][4]

Materials:

  • Human plasma (collected in tubes containing sodium fluoride to inhibit esterase activity)[2][4]

  • Oseltamivir Acid and Oseltamivir Acid-D3 reference standards

  • Methanol (HPLC grade), chilled

  • Working solution of Oseltamivir Acid-D3 in methanol

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Sample Aliquoting: Pipette 30 µL of the plasma sample into a microcentrifuge tube.[2]

  • Protein Precipitation: Add 100 µL of chilled methanol containing the internal standard (Oseltamivir Acid-D3) at a concentration of 100 ng/mL.[2][4]

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 8 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[2]

LC-MS/MS Parameters

The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.

ParameterCondition
Liquid Chromatography
ColumnSymmetry C18 (100 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A10 mM Ammonium Formate in Water[1]
Mobile Phase BAcetonitrile[1]
GradientIsocratic (e.g., 30:70, v/v of A:B)[1]
Flow Rate0.7 mL/min[7]
Injection Volume10 µL
Column Temperature40°C[8]
Autosampler Temperature15°C[8]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Oseltamivir Acid)To be optimized, representative transition: m/z 285.2 → 142.1
MRM Transition (Oseltamivir Acid-D3)To be optimized, representative transition: m/z 288.2 → 145.1

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters reported in the literature.

ParameterOseltamivir AcidReference
Linearity Range2.0 - 800 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.34 ng/mL[2]
Accuracy95 - 110%[2]
Precision (Within-run)2.2 - 11.0%[2]
Precision (Between-run)1.8 - 9.9%[2]
Mean Extraction Recovery92.7%[1]

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis plasma 200 µL Plasma Sample add_is Add 50 µL Oseltamivir Acid-D3 (IS) plasma->add_is vortex1 Vortex (15s) add_is->vortex1 add_acid Add 500 µL 1% Formic Acid vortex1->add_acid vortex2 Vortex (15s) add_acid->vortex2 centrifuge Centrifuge (3204 x g, 2 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (1% Formic Acid) load->wash elute Elute Analytes wash->elute lcms LC-MS/MS Analysis elute->lcms

Caption: Solid Phase Extraction (SPE) Workflow.

PP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 30 µL Plasma Sample add_precipitant Add 100 µL Methanol with Oseltamivir Acid-D3 (IS) plasma->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge (16,000 x g, 8 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms

Caption: Protein Precipitation Workflow.

Conclusion

The described LC-MS/MS method, utilizing Oseltamivir Acid-D3 as an internal standard, provides a robust, sensitive, and specific approach for the quantification of oseltamivir acid in human plasma. The choice between Solid Phase Extraction and Protein Precipitation will depend on the specific requirements of the study, such as desired sample cleanliness, throughput, and available resources. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data for research and drug development applications.

References

Application of Oseltamivir Acid D3 in Pharmacokinetic and Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oseltamivir Acid D3, a deuterated internal standard, in pharmacokinetic (PK) and bioequivalence (BE) studies of oseltamivir. Oseltamivir is an antiviral prodrug that is rapidly converted in the body to its active metabolite, oseltamivir carboxylate. Accurate and reliable quantification of both oseltamivir and oseltamivir carboxylate in biological matrices is crucial for these studies.

Introduction to Oseltamivir Pharmacokinetics

Oseltamivir phosphate is an orally administered prodrug that is readily absorbed from the gastrointestinal tract.[1][2][3] It is then extensively converted by hepatic esterases to its active metabolite, oseltamivir carboxylate.[1][2][3] This active form is a potent and selective inhibitor of influenza A and B virus neuraminidases, which are essential for viral replication.[1][4]

Role of this compound

In pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations in biological fluids is paramount. Isotopically labeled internal standards, such as this compound, are essential for achieving high precision and accuracy in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound serves as an ideal internal standard for the quantification of oseltamivir carboxylate because its physicochemical properties are nearly identical to the analyte, but it has a different mass due to the deuterium atoms. This allows for the correction of variability during sample preparation and analysis, such as extraction losses and matrix effects. Several studies have successfully utilized deuterated analogs of oseltamivir and oseltamivir carboxylate as internal standards in their analytical methods.[6][7][8][9][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of oseltamivir and oseltamivir carboxylate from various studies.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy Adults

ParameterOseltamivirOseltamivir CarboxylateReference
Cmax (ng/mL) 83.4 (median)2000 (median)[11]
AUC0-12 (ng·hr/mL) 216 (median)21,500 (median)[11]
Tmax (hr) ~1~3-4[3][12]
t1/2 (hr) 1.0 (0.9–1.1)5.1 (4.7–5.7)[1][4]
Bioavailability <5% (as prodrug)~80% (as carboxylate)[2][5]

Table 2: Pharmacokinetic Parameters in a Bioequivalence Study of a 75 mg Oseltamivir Formulation

ParameterTest Formulation (Mean)Reference Formulation (Mean)90% Confidence IntervalReference
Cmax (ng/mL) 37.142.081.82 - 94.26%[5]
AUC0-tlast (ng·hr/mL) --92.33 - 98.52%[5]
AUC0-∞ (ng·hr/mL) --92.28 - 98.43%[5]

Experimental Protocols

Bioanalytical Method for Oseltamivir and Oseltamivir Carboxylate in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma, employing this compound as an internal standard.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200-300 µL of human plasma, add the internal standard solution containing Oseltamivir-D5 and Oseltamivir Acid-D3.[6][10]

  • Vortex the samples to ensure thorough mixing.

  • Perform solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB).

  • Condition the SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes and internal standards with a stronger organic solvent (e.g., methanol or acetonitrile).[10]

  • The eluate can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[10]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax SB-C18, Symmetry C18).[6][10]

    • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., methanol or acetonitrile).[6][10]

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[6][7]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oseltamivir: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.

      • Oseltamivir Carboxylate: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of oseltamivir and oseltamivir carboxylate.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of the analytes in the study samples by interpolating their peak area ratios from the calibration curve.

Protocol for a Bioequivalence Study of Oseltamivir

This protocol outlines a typical design for a bioequivalence study of a generic oseltamivir formulation against a reference product.

1. Study Design

  • A washout period of at least 7 days should be implemented between the two periods.[13]

2. Study Population

  • Healthy adult male and/or female subjects.[13]

3. Drug Administration

4. Blood Sampling

  • Collect blood samples at predefined time points to adequately characterize the plasma concentration-time profile of oseltamivir and oseltamivir carboxylate.

  • A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points up to 36-48 hours.[13][14]

  • Intensive sampling is recommended during the first few hours to accurately capture the Cmax of the prodrug.[15]

5. Bioanalytical Analysis

  • Analyze the plasma samples for oseltamivir and oseltamivir carboxylate concentrations using a validated LC-MS/MS method as described above, with this compound as the internal standard for the carboxylate.

6. Pharmacokinetic and Statistical Analysis

  • Calculate the following pharmacokinetic parameters for both oseltamivir and oseltamivir carboxylate: Cmax, AUC0-t, and AUC0-∞.

  • Perform statistical analysis on the log-transformed pharmacokinetic parameters.

Visualizations

Oseltamivir_Metabolism Oseltamivir_Phosphate Oseltamivir Phosphate (Prodrug) Oseltamivir Oseltamivir Oseltamivir_Phosphate->Oseltamivir Absorption Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Esterases Elimination Renal Elimination Oseltamivir_Carboxylate->Elimination

Metabolic pathway of oseltamivir.

PK_BE_Workflow Dosing Dosing (Test/Reference) Sampling Blood Sampling Dosing->Sampling Preparation Plasma Separation & Sample Preparation (with this compound) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Stats Statistical Analysis (Bioequivalence Assessment) PK_Calc->Stats

Workflow for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Oseltamivir Quantification Using Oseltamivir Acid D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of oseltamivir in biological matrices, specifically utilizing Oseltamivir Acid D3 as an internal standard. The following sections outline various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.

Introduction

Oseltamivir is an antiviral prodrug that is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate. Accurate quantification of oseltamivir in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document details validated sample preparation methodologies to achieve reliable and reproducible results.

General Materials and Reagents

  • Oseltamivir reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade ethyl acetate

  • Trichloroacetic acid

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, Orochem DVB-LP)

  • SPE manifold

  • LC-MS/MS system

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized based on expected oseltamivir levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • LC-MS/MS Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Quantitative Data Summary
ParameterResultCitation
Linearity Range0.5 - 200 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Accuracy95 - 110%[2]
Precision (RSD%)< 15%[3][4]
Recovery> 85%[1]

Experimental Workflow

cluster_0 Protein Precipitation Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Add Precipitation Reagent (e.g., Acetonitrile) Add Precipitation Reagent (e.g., Acetonitrile) Add Internal Standard (this compound)->Add Precipitation Reagent (e.g., Acetonitrile) Vortex Vortex Add Precipitation Reagent (e.g., Acetonitrile)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Protein Precipitation Workflow Diagram

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex for 15 seconds.

  • Internal Standard Spiking: To a 200 µL aliquot of plasma in a glass tube, add 25 µL of this compound working solution.

  • pH Adjustment (if necessary): Add a small volume of a basifying or acidifying agent to optimize the extraction efficiency. For oseltamivir, adjusting to a basic pH can be beneficial.

  • Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes to facilitate phase separation.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary
ParameterResultCitation
Linearity Range0.3 - 200 ng/mL[3][4][5]
Lower Limit of Quantification (LLOQ)0.3 ng/mL[3][4][5]
Accuracy97 - 105%[3][4][5]
Precision (RSD%)< 10%[3][4][5]
Recovery≥ 89%[3][4][5]

Experimental Workflow

cluster_1 Liquid-Liquid Extraction Workflow Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Add Extraction Solvent (e.g., Ethyl Acetate) Add Extraction Solvent (e.g., Ethyl Acetate) Add Internal Standard (this compound)->Add Extraction Solvent (e.g., Ethyl Acetate) Vortex Vortex Add Extraction Solvent (e.g., Ethyl Acetate)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate to Dryness Evaporate to Dryness Collect Organic Layer->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute in Mobile Phase->LC-MS/MS Analysis

Liquid-Liquid Extraction Workflow Diagram

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation method that utilizes a solid sorbent to isolate analytes from a complex matrix. This technique generally results in cleaner extracts compared to PPT and LLE.

Experimental Protocol
  • Sample Thawing and Pre-treatment: Thaw frozen plasma samples at room temperature. To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard solution and 500 µL of 1.0% formic acid in water. Vortex for 15 seconds and centrifuge at 3204 x g for 2 minutes.[1]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Orochem DVB-LP, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1 mL of 1% formic acid in water to remove interferences.[1]

  • Elution: Elute the oseltamivir and the internal standard with an appropriate organic solvent. A common elution solvent is a mixture of acetonitrile and water. For example, 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile): water (70:30, v/v) has been used.[1]

  • Evaporation and Reconstitution (if necessary): The eluate can be evaporated and reconstituted in the mobile phase to enhance sensitivity.

  • LC-MS/MS Analysis: Inject the eluate (or reconstituted sample) into the LC-MS/MS system.

Quantitative Data Summary
ParameterResultCitation
Linearity Range0.5 - 200 ng/mL (Oseltamivir) 2.0 - 800 ng/mL (Oseltamivir Carboxylate)[1][6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL (Oseltamivir) 2.0 ng/mL (Oseltamivir Carboxylate)[1][6]
AccuracyWithin ±15% of nominal values[6]
Precision (RSD%)< 15%[6]
Recovery94.4% (Oseltamivir) 92.7% (Oseltamivir Carboxylate)[1]

Experimental Workflow

cluster_2 Solid-Phase Extraction Workflow Plasma Sample Plasma Sample Pre-treat Sample (Add IS and Acidify) Pre-treat Sample (Add IS and Acidify) Plasma Sample->Pre-treat Sample (Add IS and Acidify) Load Sample Load Sample Pre-treat Sample (Add IS and Acidify)->Load Sample Condition SPE Cartridge Condition SPE Cartridge Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analytes Elute Analytes Wash Cartridge->Elute Analytes LC-MS/MS Analysis LC-MS/MS Analysis Elute Analytes->LC-MS/MS Analysis

Solid-Phase Extraction Workflow Diagram

LC-MS/MS Conditions (General)

While specific LC-MS/MS conditions should be optimized for the instrument in use, a general starting point is provided below.

  • LC Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5μm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water containing a modifier like formic acid or ammonium formate. For example, 10 mM ammonium formate and acetonitrile (30:70, v/v).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Oseltamivir: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 313.2 → 242.2)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 288.3 → 200.0)[2]

Conclusion

The choice of sample preparation technique for oseltamivir quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. Protein precipitation offers speed and simplicity, liquid-liquid extraction provides cleaner samples than PPT, and solid-phase extraction yields the cleanest extracts with high recovery, making it suitable for methods requiring the lowest limits of quantification. The use of this compound as an internal standard is highly recommended for all methods to ensure the highest level of accuracy and precision. The protocols and data presented here provide a solid foundation for developing and validating robust bioanalytical methods for oseltamivir quantification.

References

Application Note: Quantitative Analysis of Oseltamivir Carboxylate in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of oseltamivir carboxylate, the active metabolite of the antiviral drug oseltamivir, in human urine. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard (Oseltamivir carboxylate-d3) for accurate and precise quantification. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or toxicological studies of oseltamivir.

Introduction

Oseltamivir is an antiviral medication used for the treatment and prophylaxis of influenza A and B virus infections. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, oseltamivir carboxylate. The primary route of elimination for oseltamivir carboxylate is renal excretion. Therefore, the accurate quantification of oseltamivir carboxylate in urine is crucial for understanding its pharmacokinetic profile and for clinical research. This application note describes a validated LC-MS/MS method for the determination of oseltamivir carboxylate in human urine, employing a deuterated internal standard to ensure high accuracy and reproducibility.

Experimental

Materials and Reagents
  • Oseltamivir Carboxylate (Reference Standard)

  • Oseltamivir Carboxylate-d3 (Deuterated Internal Standard)

  • Perchloric Acid

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of oseltamivir carboxylate from urine samples.

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 50 µL of urine sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Oseltamivir Carboxylate-d3).

  • Add 150 µL of 0.2 M perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Isocratic or Gradient (method dependent)

Note: The gradient conditions should be optimized to ensure adequate separation of the analyte from matrix components.

Mass Spectrometry

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Table 3: MRM Transitions for Oseltamivir Carboxylate and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir Carboxylate285.1138.1
Oseltamivir Carboxylate-d3288.1138.1

Method Validation

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL in human urine. The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

Table 4: Precision and Accuracy Data for Oseltamivir Carboxylate in Human Urine

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 3< 1585-115< 1585-115
Medium 100< 1585-115< 1585-115
High 800< 1585-115< 1585-115

Note: The acceptable range for precision is typically a relative standard deviation (%RSD) of ≤15%, and for accuracy, the mean value should be within ±15% of the nominal concentration.

Lower Limit of Quantification (LLOQ)

The LLOQ for oseltamivir carboxylate in human urine was determined to be 1 ng/mL.[1][2] At this concentration, the precision and accuracy were within the acceptable limits of ≤20%.

Recovery

The extraction recovery of oseltamivir carboxylate from human urine was consistent and reproducible across the different QC levels, typically exceeding 85%.

Workflow and Diagrams

The overall experimental workflow for the quantitative analysis of oseltamivir carboxylate in urine is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample (50 µL) add_is Add Internal Standard (Oseltamivir Carboxylate-d3) urine_sample->add_is add_pa Add Perchloric Acid (Protein Precipitation) add_is->add_pa vortex Vortex add_pa->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for the quantitative analysis of oseltamivir carboxylate in urine.

The logical relationship for the quantification using an internal standard is illustrated below.

logical_relationship analyte_response Analyte Peak Area (Oseltamivir Carboxylate) response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response Internal Standard Peak Area (Oseltamivir Carboxylate-d3) is_response->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve unknown_concentration Determine Unknown Concentration calibration_curve->unknown_concentration

Caption: Logic diagram for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of oseltamivir carboxylate in human urine. The use of a deuterated internal standard ensures high accuracy and precision, and the simple sample preparation procedure allows for a high throughput of samples. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, clinical chemistry, and drug development.

References

Establishing a Validated Bioanalytical Method for Oseltamivir Acid using Oseltamivir Acid D3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the quantitative determination of Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of Oseltamivir, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Oseltamivir Acid D3, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Acid.[1] Accurate quantification of Oseltamivir Acid in biological matrices is crucial for assessing the pharmacokinetic profile of the drug. This application note describes a robust and validated bioanalytical method that adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5][6][7][8][9] The use of a deuterated internal standard, this compound, minimizes variability due to matrix effects and extraction inconsistencies.[1][10][11]

Experimental Workflow

The overall experimental workflow for the bioanalysis of Oseltamivir Acid in human plasma is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_injection Inject into LC-MS/MS System supernatant_transfer->hplc_injection Prepared Sample chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calculation Calculate Analyte Concentration calibration_curve->concentration_calculation final_report final_report concentration_calculation->final_report Final Results

Caption: Experimental workflow for Oseltamivir Acid bioanalysis.

Detailed Protocols

Materials and Reagents
  • Oseltamivir Acid reference standard

  • This compound internal standard

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oseltamivir Acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Oseltamivir Acid stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation (Protein Precipitation)
  • Aliquot 200 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound) to each tube (except for blank samples, to which 50 µL of diluent is added).

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir Acid285.1138.1[1][12][13]
This compound (IS)288.3200.0[14]

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2][3][4][5][6][15][7][8][9] The following tables summarize typical acceptance criteria and representative data from published studies.

Linearity and Range

The calibration curve should be linear over a defined concentration range.

Table 4: Linearity and Range

ParameterAcceptance CriteriaRepresentative Data
Calibration Range -2.0 - 800 ng/mL[1][10][12]
Correlation Coefficient (r²) ≥ 0.99> 0.99[1]
Calibration Model Weighted (1/x or 1/x²) linear regressionWeighted (1/x²) linear regression
Accuracy and Precision

Accuracy and precision are evaluated at multiple quality control (QC) levels.

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Acceptance CriteriaRepresentative Data (Intra-day)Representative Data (Inter-day)
Accuracy: Within ±15% of nominal (±20% at LLOQ)Accuracy (% Bias) Accuracy (% Bias)
Precision: ≤ 15% RSD (≤ 20% at LLOQ)Precision (% RSD) Precision (% RSD)
LLOQ2.0-2.5 to 3.8-1.7 to 4.2
3.5 to 6.14.1 to 6.9
Low (LQC)6.0-1.9 to 2.7-0.8 to 3.1
2.8 to 5.43.2 to 5.8
Medium (MQC)320-3.1 to 1.5-2.4 to 1.9
2.1 to 4.92.6 to 5.2
High (HQC)640-2.8 to 2.1-1.9 to 2.6
1.8 to 4.52.2 to 4.9

Representative data synthesized from published literature for illustrative purposes.[1][11]

Recovery and Matrix Effect

Extraction recovery and matrix effect should be consistent and reproducible.

Table 6: Recovery and Matrix Effect

ParameterAcceptance CriteriaRepresentative Data
Extraction Recovery Consistent and reproducible~92% for Oseltamivir Acid[1][12]
Matrix Effect Internal standard normalized matrix factor RSD ≤ 15%No significant matrix effect observed[16]

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of Oseltamivir and the rationale for using an internal standard.

signaling_pathway cluster_metabolism In Vivo Metabolism cluster_bioanalysis Bioanalytical Rationale Oseltamivir Oseltamivir (Prodrug) Esterases Hepatic Esterases Oseltamivir->Esterases Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Esterases->Oseltamivir_Acid Analyte Oseltamivir Acid (Analyte) Oseltamivir_Acid->Analyte Quantified in Plasma LC_MS LC-MS/MS Analysis Analyte->LC_MS IS This compound (Internal Standard) IS->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Measurement Concentration Analyte Concentration Ratio->Concentration Correlates with

References

Oseltamivir Acid D3 solution preparation and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid, also known as Oseltamivir Carboxylate, is the active metabolite of the prodrug Oseltamivir Phosphate (Tamiflu®). It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] The neuraminidase enzyme is crucial for the release of newly formed viral particles from infected host cells, and its inhibition prevents the spread of the virus.[3][4][5] Oseltamivir Acid D3 is a deuterated form of Oseltamivir Acid, commonly used as an internal standard in pharmacokinetic and bioanalytical studies, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the non-deuterated active compound.[6]

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.

PropertyValue
Molecular Formula C₁₄H₂₁D₃N₂O₄
Molecular Weight 287.37 g/mol
Appearance White to off-white solid
Storage (Powder) Store at -20°C for up to 3 years.
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[1]

Solution Preparation

Solubility Data

The solubility of Oseltamivir Acid in various solvents is summarized in the table below. Note that the deuterated form (D3) is expected to have similar solubility.

SolventSolubility (mg/mL)Solubility (mM)Notes
Water 57200.45
Ethanol 1449.23
DMSO ≥ 5≥ 17.40Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1]
PBS (pH 7.2) ~10~35For the phosphate salt, indicating good aqueous solubility of the carboxylate form as well.[7]
Stock Solution Preparation Protocol (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Example Stock Solution Calculations:

Desired ConcentrationMass of this compound (MW: 287.37)Volume of DMSO
1 mM 1 mg3.4798 mL
5 mM 5 mg3.4798 mL
10 mM 10 mg3.4798 mL
Preparation of Aqueous Working Solutions

For many cell-based assays, it is necessary to further dilute the DMSO stock solution in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

  • Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in the desired aqueous buffer or medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the assay medium to achieve the desired working concentration.

  • Mixing: Mix thoroughly by gentle inversion or pipetting.

  • Use: Use the freshly prepared working solution immediately.

Working Concentrations

The appropriate working concentration of this compound will depend on the specific application. The following table provides a summary of typical concentration ranges for various experimental setups.

ApplicationTypical Concentration RangeNotes
Neuraminidase Inhibition Assays 0.1 nM - 10 µMIC₅₀ values are typically in the low nM range (e.g., 0.1 - 4.9 nM).[8][9] A range of concentrations is used to generate a dose-response curve.[10]
Cell-Based Antiviral Assays 0.001 µM - 100 µMConcentrations can vary depending on the cell line, virus strain, and assay endpoint (e.g., cytopathic effect, plaque reduction).[10][11]
Cytotoxicity Assays 1 µM - 1000 µMIt is important to determine the cytotoxicity of the compound in the specific cell line being used to ensure that antiviral effects are not due to cell death.[11]
In Vivo Studies (as a reference) 10 mg/kg (Oseltamivir Phosphate)Dosing for in vivo studies is typically reported for the prodrug, Oseltamivir Phosphate. The active metabolite, Oseltamivir Acid, reaches systemic circulation after oral administration of the prodrug.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a standard fluorescence-based neuraminidase inhibition assay.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)

  • Influenza virus sample with neuraminidase activity

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., from 10 µM down to 0.1 nM).

  • Plate Setup: Add 25 µL of each this compound dilution to the wells of the 96-well plate. Include wells with assay buffer only (no inhibitor control) and wells with a known neuraminidase inhibitor as a positive control.

  • Add Virus: Add 25 µL of the diluted influenza virus to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Add Substrate: Add 50 µL of the MUNANA substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Read Fluorescence: Measure the fluorescence intensity at an excitation of 365 nm and an emission of 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Formulation Preparation

For pharmacokinetic studies where this compound is used as an internal standard, it is typically co-administered with the non-deuterated compound. The following is a general protocol for preparing an oral formulation.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween 80

  • Sterile water or saline

Procedure:

  • Initial Mixture: In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300: Add the appropriate volume of PEG300 and mix until the solution is clear.

  • Add Tween 80: Add the appropriate volume of Tween 80 and mix until the solution is clear.

  • Add Aqueous Component: Add the final volume of sterile water or saline and mix thoroughly.

  • Administration: The formulation is now ready for oral administration.

Note: The specific ratios of the components may need to be optimized depending on the required final concentration and the stability of the formulation. A common formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.

Mechanism of Action and Signaling Pathway

Oseltamivir Acid inhibits the influenza virus life cycle at the stage of viral release. The diagram below illustrates the influenza virus replication cycle and the point of inhibition by Oseltamivir Acid.

Influenza_Lifecycle endosome Endosome cytoplasm Cytoplasm endosome->cytoplasm 3. Uncoating (vRNA release) nucleus Nucleus nucleus->nucleus nucleus->cytoplasm 8. Viral mRNA and vRNA export cytoplasm->nucleus 4. vRNA import golgi Golgi Apparatus cytoplasm->golgi 6. Viral protein synthesis and transport cell_membrane Cell Membrane golgi->cell_membrane 7. Viral protein integration cell_membrane->endosome 2. Endocytosis budding_virus New Virion (Budding) cell_membrane->budding_virus 9. Budding virus Virion virus->cell_membrane 1. Attachment (Hemagglutinin) oseltamivir This compound oseltamivir->budding_virus Inhibits Neuraminidase released_virus Released Virion budding_virus->released_virus

Caption: Influenza virus replication cycle and inhibition by this compound.

Experimental Workflow

The following diagram outlines a general workflow for a neuraminidase inhibition assay using this compound.

Workflow prep_reagents 1. Prepare Reagents (Assay Buffer, Substrate, Virus) plate_loading 3. Load Plate (Inhibitor, Virus) prep_reagents->plate_loading prep_inhibitor 2. Prepare this compound Serial Dilutions prep_inhibitor->plate_loading incubation1 4. Incubate (30 min, 37°C) plate_loading->incubation1 add_substrate 5. Add Substrate (MUNANA) incubation1->add_substrate incubation2 6. Incubate (60 min, 37°C) add_substrate->incubation2 read_plate 7. Read Fluorescence incubation2->read_plate data_analysis 8. Analyze Data (Calculate IC50) read_plate->data_analysis

References

Application Note: High-Throughput Analysis of Oseltamivir Acid D3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Oseltamivir Acid D3 in human plasma. Oseltamivir Acid, the active metabolite of the antiviral prodrug Oseltamivir, is a key analyte in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The described protocol employs a straightforward sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B virus infections. Following oral administration, the prodrug Oseltamivir is rapidly hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Acid (Oseltamivir Carboxylate). Monitoring the concentration of Oseltamivir Acid in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis, as they compensate for matrix effects and variations in sample processing. This application note provides a comprehensive protocol for the detection of Oseltamivir Acid using this compound as an internal standard.

Experimental

Materials and Reagents
  • Oseltamivir Acid reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with sodium fluoride/potassium oxalate as anticoagulant)

Liquid Chromatography Conditions

A standard high-performance liquid chromatography (HPLC) system capable of binary gradient elution was used for the separation of Oseltamivir Acid.

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 1: Liquid Chromatography Parameters

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Gradient Elution Program

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Mass Spectrometer General Parameters

The specific MRM transitions and compound-specific parameters for Oseltamivir Acid and this compound are provided in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Oseltamivir Acid285.3138.01003015
This compound 288.3 200.0 100 30 15

Table 4: MRM Transitions and Compound-Specific Parameters [1]

Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oseltamivir Acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Oseltamivir Acid stock solution in a 50:50 methanol:water mixture to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow and Data Analysis

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample/Standard s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC System s5->a1 Transfer to Autosampler a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Experimental workflow for the quantification of Oseltamivir Acid.

Data Processing

The data should be processed using the instrument's software. The peak areas of Oseltamivir Acid and this compound are determined by integrating the respective MRM chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of Oseltamivir Acid in unknown samples is then calculated from the calibration curve using a linear regression analysis.

Method Validation

This method should be validated according to the relevant regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include:

  • Linearity: The linear range of the assay should be determined by analyzing a series of calibration standards.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed by analyzing quality control samples at low, medium, and high concentrations.

  • Selectivity: The absence of interfering peaks from endogenous plasma components should be confirmed by analyzing blank plasma samples.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.

  • Stability: The stability of Oseltamivir Acid in plasma should be assessed under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.[2][3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of Oseltamivir and the role of the internal standard in the analytical process.

signaling_pathway cluster_in_vivo In Vivo Metabolism cluster_analytical Analytical Process Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Acid Oseltamivir Acid (Active Metabolite) Oseltamivir->Oseltamivir_Acid Hepatic Esterases Plasma_Sample Plasma Sample containing Oseltamivir Acid Extraction Sample Preparation (Protein Precipitation) Plasma_Sample->Extraction IS This compound (Internal Standard) IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Metabolism of Oseltamivir and analytical quantification scheme.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Oseltamivir Acid in human plasma using this compound as an internal standard. The simple sample preparation and rapid analysis time make this method well-suited for pharmacokinetic studies and other research applications requiring the accurate measurement of Oseltamivir's active metabolite.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Oseltamivir and Oseltamivir Acid-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antiviral drug oseltamivir and its deuterated internal standard, oseltamivir acid-d3, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its selectivity and sensitivity in bioanalytical assays.[1][2] The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of oseltamivir for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a deuterated internal standard like oseltamivir acid-d3 is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.[3][4][5]

Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid).[2][6] For accurate pharmacokinetic analysis, it is essential to have a reliable method to quantify both the parent drug and its metabolite. Stable isotope-labeled internal standards, such as oseltamivir acid-d3, are the preferred choice for quantitative bioanalysis using LC-MS/MS as they exhibit similar chemical and physical properties to the analyte, leading to comparable extraction recovery and ionization efficiency.[3][7] This application note provides a comprehensive protocol for the extraction, separation, and detection of oseltamivir and its deuterated internal standard from human plasma.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plasma Human Plasma Sample add_is Spike with Oseltamivir Acid-d3 (Internal Standard) plasma->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) add_is->extraction evaporate Evaporation of Solvent extraction->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification results Pharmacokinetic Parameter Calculation quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of oseltamivir.

Materials and Reagents

  • Oseltamivir reference standard

  • Oseltamivir Acid-d3 internal standard

  • HPLC-grade methanol[8]

  • HPLC-grade acetonitrile[8]

  • Formic acid (0.1%)[1]

  • Ammonium formate (10 mM)[8]

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[2] or appropriate solvents for liquid-liquid extraction (LLE) or protein precipitation (PPT).

Equipment

  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials

Protocols

Standard and Internal Standard Stock Solution Preparation
  • Prepare a stock solution of oseltamivir (1 mg/mL) in methanol.

  • Prepare a stock solution of Oseltamivir Acid-d3 (1 mg/mL) in methanol.

  • From these stock solutions, prepare working solutions of oseltamivir for calibration standards and quality control (QC) samples by serial dilution in a mixture of methanol and water (50:50, v/v).

  • Prepare a working solution of Oseltamivir Acid-d3 (internal standard) at an appropriate concentration in the same diluent.

Sample Preparation (Solid-Phase Extraction Protocol)
  • Thaw human plasma samples and vortex to ensure homogeneity.[6]

  • To 200 µL of plasma in a polypropylene tube, add 50 µL of the Oseltamivir Acid-d3 internal standard working solution.[8]

  • Vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterValue
Column Reversed-phase C18 (e.g., 50 x 4.6 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B Acetonitrile[8]
Gradient Isocratic or gradient elution can be optimized. A common starting point is 60:40 (A:B).[1]
Flow Rate 0.7 mL/min[1]
Injection Volume 5-10 µL
Column Temperature 40°C[8]
Run Time Approximately 2.5 - 4 minutes[1][9]

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Oseltamivir: To be optimized (e.g., m/z 313.1 → 166.2)[10] Oseltamivir Acid-d3: To be optimized
Ion Source Temperature To be optimized (e.g., 500°C)
Collision Gas Argon

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Oseltamivir0.5 - 200[1][8]> 0.99
Oseltamivir Carboxylate2.0 - 800[1][8]> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
OseltamivirLQC< 15%< 15%85-115%
MQC< 15%< 15%85-115%
HQC< 15%< 15%85-115%
Oseltamivir CarboxylateLQC< 15%< 15%85-115%
MQC< 15%< 15%85-115%
HQC< 15%< 15%85-115%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Values are representative and should be established during method validation.

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
OseltamivirSolid-Phase Extraction~94%[8]
Oseltamivir CarboxylateSolid-Phase Extraction~93%[8]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous determination of oseltamivir and its deuterated internal standard in human plasma. The protocol, including sample preparation and analytical conditions, is designed to yield accurate and precise results suitable for various research and drug development applications. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring high-quality data for pharmacokinetic and bioequivalence studies.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Oseltamivir Acid D3 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Oseltamivir Acid D3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] In the context of this compound analysis, this can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity).[1] These effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] The primary culprits in biological matrices like plasma are often phospholipids, which can co-elute with the analyte and compete for ionization in the mass spectrometer source.[4]

Q2: I am observing significant ion suppression for this compound. What is the likely cause and what are the immediate steps I can take?

A: A common cause of ion suppression in the analysis of plasma samples is the co-elution of phospholipids.[4] Immediate troubleshooting steps include:

  • Review your sample preparation method: Protein precipitation (PPT) is a common but less clean sample preparation method that can leave behind significant amounts of phospholipids.[5] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[3][6]

  • Optimize your chromatographic separation: Adjusting the gradient of your mobile phase can help to separate the this compound peak from the region where phospholipids typically elute.[3]

  • Perform a post-column infusion experiment: This will help you visualize the regions of ion suppression in your chromatogram and confirm if they coincide with the retention time of your analyte.

Q3: My deuterated internal standard (this compound) signal is showing high variability between samples. What could be the reason and how can I address it?

A: High variability in the internal standard (IS) signal, even when using a deuterated analog like this compound, can be indicative of inconsistent matrix effects that the IS is not fully compensating for. Potential causes and solutions include:

  • Inconsistent sample cleanup: Variability in the efficiency of your sample preparation can lead to differing levels of matrix components in each sample, affecting the IS signal. Ensure your sample preparation protocol is robust and consistently executed.

  • Analyte concentration affecting IS ionization: At very high concentrations of the analyte (Oseltamivir), it can start to suppress the ionization of the co-eluting deuterated internal standard.[7] If you are analyzing samples with a wide concentration range, this could be a factor. Diluting samples with high analyte concentrations may be necessary.

  • Chromatographic separation of analyte and IS: Although deuterated standards are designed to co-elute with the analyte, slight differences in retention time can occur. If a region of strong ion suppression falls between the elution of the analyte and the IS, it can affect them differently.[8] Fine-tuning your chromatography to ensure perfect co-elution is crucial.

Q4: How do I choose the best sample preparation technique to minimize matrix effects for Oseltamivir analysis?

A: The choice of sample preparation method is a critical step in mitigating matrix effects. Here is a comparison of common techniques for plasma samples:

  • Protein Precipitation (PPT): This is the simplest and fastest method, often using acetonitrile or trichloroacetic acid.[9][10] However, it is the least effective at removing interfering matrix components like phospholipids and may result in significant ion suppression.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.[6][11] This method is more effective at removing salts and some phospholipids.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[12][13][14] It is highly selective and can yield consistent and reproducible recoveries.[12]

For robust and reliable quantification of Oseltamivir and its metabolites, SPE is often the recommended method to minimize matrix interference.[12]

Troubleshooting Guides & Experimental Protocols

Identifying and Quantifying Matrix Effects

A crucial first step in troubleshooting is to determine the extent of the matrix effect. This can be achieved through a post-column infusion experiment and by calculating the matrix factor.

This experiment helps to qualitatively identify regions of ion suppression or enhancement in your chromatogram.

Objective: To visualize the effect of the sample matrix on the ionization of this compound across the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound in mobile phase

  • Prepared blank matrix samples (e.g., plasma extract without the analyte or IS)

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your Oseltamivir analysis.

  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.

  • Infuse this standard solution continuously into the mobile phase flow after the analytical column and before the mass spectrometer's ion source using a syringe pump and a T-connector.

  • Once a stable baseline signal for this compound is achieved, inject a prepared blank matrix extract.

  • Monitor the signal of this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

  • Compare the retention time of these deviations with the known retention time of this compound from a standard injection.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector T-Connector Column->T_Connector Column Effluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->T_Connector Constant Infusion MS Mass Spectrometer T_Connector->MS Combined Flow

Mitigating Matrix Effects Through Sample Preparation

Improving your sample cleanup is often the most effective way to combat matrix effects. Below are protocols for three common techniques.

This protocol is adapted from a validated method for the simultaneous determination of Oseltamivir and its active metabolite in human plasma.[12]

Objective: To extract this compound from plasma while removing a high degree of interfering matrix components.

Materials:

  • Orochem DVB-LP (30 mg, 1 cc) or equivalent SPE cartridges

  • Human plasma sample (200 µL)

  • Internal Standard working solution (this compound)

  • 1.0% Formic acid in water

  • Methanol

  • Elution solvent (e.g., 0.1 mg/mL dichlorvos solution in 70:30 acetonitrile:water)

Procedure:

  • Precondition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the IS solution and vortex for 15 seconds. Then, add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds. Centrifuge the sample at approximately 3200 x g for 2 minutes.

  • Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge twice with 1 mL of 1% formic acid in water.

  • Elute: Elute the analyte and IS with the appropriate elution solvent.

  • The eluate can then be directly injected into the LC-MS/MS system.

SPE_Workflow Start Start Precondition 1. Precondition SPE Cartridge (Methanol, then Water) Start->Precondition Pretreat 2. Pre-treat Plasma Sample (Add IS, Acidify, Centrifuge) Precondition->Pretreat Load 3. Load Sample onto Cartridge Pretreat->Load Wash 4. Wash Cartridge (Aqueous Formic Acid) Load->Wash Elute 5. Elute Analytes (Organic Solvent) Wash->Elute Analyze Inject into LC-MS/MS Elute->Analyze

This protocol is based on a method developed for the determination of Oseltamivir in human plasma.[11]

Objective: To extract this compound from plasma using an organic solvent, leaving behind polar interferences.

Materials:

  • Human plasma sample (e.g., 300 µL)

  • Internal Standard working solution

  • Ethyl acetate

  • Ammonia solution (optional, to adjust pH)

Procedure:

  • To the plasma sample in a clean tube, add the internal standard solution.

  • Add the extraction solvent, ethyl acetate (e.g., 800 µL).

  • (Optional) Adjust the pH of the aqueous layer with a small amount of ammonia solution to ensure the analyte is in a neutral form for better extraction into the organic phase.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of mobile phase for injection into the LC-MS/MS system.

This protocol is a general procedure for plasma sample preparation.

Objective: To quickly remove the majority of proteins from the plasma sample.

Materials:

  • Human plasma sample (e.g., 100 µL)

  • Internal Standard working solution

  • Cold acetonitrile

Procedure:

  • To the plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add at least three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample.

  • Vortex the mixture for 1-2 minutes to precipitate the proteins.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for analysis.

Data & Tables

Table 1: Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Relative Cleanliness LowMediumHigh
Risk of Matrix Effects HighMediumLow[12]
Speed/Throughput HighMediumLow to Medium
Cost per Sample LowLowHigh
Typical Recovery Variable, can be inconsistent at low concentrations[12]>89% (for Oseltamivir)[11]>90% (for Oseltamivir)[12]
Table 2: Typical LC-MS/MS Validation Parameters for Oseltamivir Analysis using SPE

The following data is representative of what can be achieved with a well-developed method using SPE for sample cleanup.

ParameterOseltamivirOseltamivir CarboxylateReference
Linearity Range (ng/mL) 0.52 - 207.004.08 - 1200.00[14]
Accuracy (%) 91 - 10288 - 109[14]
Precision (%CV) 0.9 - 13.70.5 - 8.2[14]
Mean Extraction Recovery (%) 94.492.7[12]

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to troubleshooting matrix effects.

Troubleshooting_Logic Start Issue Detected: Poor Accuracy, Precision, or Variable IS Signal Assess_ME 1. Assess Matrix Effect (Post-Column Infusion) Start->Assess_ME Suppression_Detected Ion Suppression Co-elutes with Analyte? Assess_ME->Suppression_Detected Optimize_LC 2a. Optimize Chromatography (Change Gradient, Column) Suppression_Detected->Optimize_LC Yes Improve_Cleanup 2b. Improve Sample Cleanup Suppression_Detected->Improve_Cleanup Yes End Problem Resolved Suppression_Detected->End No Revalidate 3. Re-evaluate Matrix Effect and Validate Method Optimize_LC->Revalidate Switch_Method Switch from PPT to LLE or SPE Improve_Cleanup->Switch_Method Switch_Method->Revalidate Revalidate->End

References

Technical Support Center: Oseltamivir Acid D3 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of Oseltamivir Acid D3.

Troubleshooting Guide

This guide addresses common peak shape issues encountered during the chromatographic analysis of this compound.

dot

Caption: Troubleshooting workflow for common peak shape problems.

Issue: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for basic compounds like Oseltamivir Acid is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: The pKa of Oseltamivir is approximately 7.75.[3] Operating the mobile phase at a pH about 2 units above the pKa (e.g., pH 10) will deprotonate the analyte, minimizing interactions with silanols and improving peak shape.[3] Conversely, a low pH (e.g., 2.5-3.5) can protonate residual silanols, reducing their interaction with the protonated basic analyte.[4][5]

  • Column Choice: Employ a high-purity, end-capped silica column or a column specifically designed for basic compounds at high pH.[6] This reduces the number of available acidic silanol sites.

  • Mobile Phase Modifiers: The addition of a small amount of a basic competitor, like triethylamine (TEA), to an acidic mobile phase can mask the silanol groups and improve peak symmetry.[2][7]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions and improve peak shape.[1][8]

  • Analyte Concentration: High concentrations of the analyte can saturate the active sites on the stationary phase, leading to tailing. Try diluting your sample.[1][8]

Issue: Peak Fronting

Q2: I am observing peak fronting for this compound. What could be the reason?

A2: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Column Overload: Injecting too much sample can lead to a non-linear distribution of the analyte between the mobile and stationary phases, resulting in a fronting peak.[1][8] Reduce the injection volume or the sample concentration.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Issue: Broad Peaks

Q3: My this compound peak is broader than expected, leading to poor resolution. How can I improve it?

A3: Broad peaks can be caused by several factors related to the column, system, and method parameters:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Minimize the length and internal diameter of all connections.

  • Column Degradation: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to broad peaks.[1] Consider replacing the guard column or the analytical column.

  • Slow Kinetics: If the mass transfer between the mobile and stationary phases is slow, it can result in broader peaks. Increasing the column temperature can sometimes improve efficiency.

  • Inappropriate Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening. Optimize the flow rate for your column dimensions and particle size.

Issue: Split Peaks

Q4: Why is my this compound peak splitting into two or more peaks?

A4: Peak splitting can be a frustrating issue with several potential causes:

  • Column Contamination or Void: A blocked inlet frit or a void at the column inlet can cause the sample path to split, resulting in a split peak.[1] Back-flushing the column or replacing it may resolve the issue.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is immiscible with the mobile phase or is much stronger can lead to peak splitting. Ensure your sample solvent is compatible with the mobile phase.

  • Co-elution with an Interferent: It's possible that another compound is co-eluting with your analyte. Review your sample preparation and matrix components.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for an HPLC method for this compound?

A5: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[7]

ParameterRecommended Starting Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water or 10-20 mM Ammonium Formate/Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage, then re-equilibrate
Flow Rate 0.2 - 1.0 mL/min (adjust for column diameter)
Column Temp. 25-40 °C
Detection (UV) 210-230 nm[7]

dot

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/ACN) separation Chromatographic Separation (C18 Column, Gradient Elution) mobile_phase_prep->separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for this compound analysis.

Q6: How does mobile phase pH affect the retention and peak shape of this compound?

A6: Mobile phase pH has a significant impact on the ionization state of Oseltamivir Acid, which in turn affects its retention and peak shape in reversed-phase chromatography.

  • Low pH (e.g., pH 2.5-4): The carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). The molecule has a net positive charge. Retention on a C18 column is typically good, but peak tailing can occur due to interactions with residual silanols.

  • Mid pH (e.g., pH 5-7): The molecule exists as a zwitterion (both positive and negative charges), which can lead to poor retention on traditional C18 columns.

  • High pH (e.g., pH > 9): The amine group is deprotonated (neutral), and the carboxylic acid group is deprotonated (negative charge). The molecule has a net negative charge. Operating at high pH can significantly improve peak shape for basic compounds by minimizing interactions with silanols.[3][9]

pH RangeOseltamivir Acid StateExpected Peak Shape
< 4 CationicGood retention, potential for tailing
5 - 7 ZwitterionicPotentially poor retention
> 9 AnionicGood peak shape, variable retention

Q7: What are some common mobile phase additives, and why are they used?

A7: Mobile phase additives are used to control pH and improve peak shape.

  • Formic Acid / Acetic Acid: Used to maintain a low pH and can improve peak shape for basic compounds by protonating silanols. They are also volatile and compatible with mass spectrometry.[9][10]

  • Ammonium Formate / Ammonium Acetate: These are buffers that can be used at both low and mid-pH ranges and are also MS-compatible.[9][11]

  • Phosphate Buffers: Provide excellent buffering capacity but are not volatile and therefore not suitable for MS applications.[4][12]

  • Triethylamine (TEA): A competing base added in small concentrations (e.g., 0.1%) to acidic mobile phases to mask active silanol sites and reduce peak tailing.[2][7]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC-UV Method

This protocol is a starting point for the analysis of this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water (pH adjusted to ~3.5).[4][12]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[7][12]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Protocol 2: High pH Reversed-Phase HPLC-UV Method for Improved Peak Shape

This protocol is designed to minimize peak tailing.

  • Instrumentation: HPLC system with UV detector compatible with high pH mobile phases.

  • Column: High pH stable C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.

  • Gradient Program: (To be optimized based on initial scouting runs, similar to Protocol 1)

References

addressing poor recovery of Oseltamivir Acid D3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Oseltamivir Acid D3, a deuterated internal standard crucial for accurate quantification in pharmacokinetic and other research studies.

Troubleshooting Guide: Addressing Poor Recovery

Low recovery of this compound can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving common issues.

dot

Troubleshooting_Poor_Recovery cluster_start cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Start: Poor this compound Recovery check_is 1. Verify Internal Standard (IS) Integrity start->check_is check_procedure 2. Review Sample Preparation Procedure check_is->check_procedure IS Integrity OK solution_is Prepare fresh IS solution. Verify storage conditions. Check for degradation. check_is->solution_is Issue Found check_extraction 3. Evaluate Extraction Method check_procedure->check_extraction Procedure OK solution_procedure Ensure accurate pipetting of IS. Optimize IS spiking step (e.g., before protein precipitation). Verify pH of sample before extraction. check_procedure->solution_procedure Issue Found check_matrix 4. Assess Matrix Effects check_extraction->check_matrix Extraction Method OK solution_spe Optimize SPE sorbent, wash & elution solvents. Ensure proper conditioning & equilibration. Check for sorbent drying. check_extraction->solution_spe SPE Issue solution_lle Optimize extraction solvent & pH. Investigate different solvent systems. Check for emulsion formation. check_extraction->solution_lle LLE Issue solution_matrix Dilute sample. Use a different extraction method. Employ matrix-matched calibrants. check_matrix->solution_matrix Issue Found end Resolution: Improved Recovery check_matrix->end Matrix Effects Mitigated solution_is->end solution_procedure->end solution_spe->end solution_lle->end solution_matrix->end

Caption: Troubleshooting workflow for poor this compound recovery.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is significantly lower than the non-deuterated analyte. Why might this be happening?

A1: While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, differences can arise. Potential reasons for lower recovery of this compound compared to Oseltamivir Acid include:

  • Differentiation in Physicochemical Properties: Deuteration can slightly alter the physicochemical properties of a molecule, potentially affecting its partitioning during liquid-liquid extraction (LLE) or its interaction with the sorbent in solid-phase extraction (SPE).[1]

  • Internal Standard Solution Integrity: The issue may lie with the internal standard solution itself. It could have been prepared incorrectly, degraded over time, or stored improperly.

  • Matrix Effects: The deuterated standard might be more susceptible to matrix effects in a specific patient sample or matrix type, leading to differential ion suppression or enhancement compared to the analyte.[2]

Q2: What are the critical storage conditions for this compound to prevent degradation?

A2: To maintain its integrity, this compound should be stored under specific conditions. Stock solutions are typically recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] In powder form, it can be stored at -20°C for up to 3 years.[3]

Q3: How does pH impact the recovery of Oseltamivir Acid during sample extraction?

A3: The pH of the sample is a critical factor for the efficient extraction of Oseltamivir Acid. Oseltamivir Acid is an amphoteric compound. Adjusting the sample pH can significantly influence its charge state and, consequently, its retention on SPE sorbents and partitioning in LLE solvents. For instance, acidifying the sample to a pH of around 3-4 can enhance the recovery of Oseltamivir Acid during SPE.[4][5]

Q4: I am observing inconsistent recovery of this compound across different samples. What could be the cause?

A4: Inconsistent recovery across samples often points to matrix effects or variability in the sample preparation process.

  • Matrix Effects: Different biological samples (e.g., plasma from different individuals) can have varying compositions of endogenous components like lipids and proteins. These components can interfere with the extraction process, leading to variable recovery.[2]

  • Inconsistent Sample Handling: Ensure uniform sample thawing, vortexing, and pipetting for all samples. Any variability in these steps can contribute to inconsistent results.

  • pH Variability: If the pH of individual samples is not consistently adjusted before extraction, it can lead to significant differences in recovery.

Q5: Can the choice of extraction method (SPE vs. LLE) significantly affect the recovery of this compound?

A5: Yes, the choice of extraction method can have a substantial impact on recovery.

  • Solid-Phase Extraction (SPE): SPE can offer high selectivity and cleaner extracts. However, poor recovery can occur if the sorbent type, wash, and elution solvents are not optimized. For example, using a sorbent that does not effectively retain this compound or a wash solvent that is too strong can lead to its loss.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler technique but can be prone to issues like emulsion formation, which can trap the analyte and reduce recovery. The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of this compound into the organic layer.[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Oseltamivir Acid from Human Plasma

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples for 15 seconds.

    • To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

    • Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.

    • Centrifuge the samples at 3204 x g for 2 minutes at 10°C.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge twice with 1 mL of 1% formic acid in water to remove interferences.

  • Elution:

    • Elute the analyte and internal standard with an appropriate volume of a suitable elution solvent (e.g., methanol or acetonitrile). The specific solvent and volume should be optimized for maximum recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Oseltamivir from Human Plasma

This protocol is a general guideline for the extraction of oseltamivir, which can be adapted for Oseltamivir Acid with appropriate pH adjustment.

  • Sample Preparation:

    • To 300 µL of plasma in a polypropylene tube, add the internal standard solution.

    • Add an appropriate buffer to adjust the pH (e.g., to basify the sample for oseltamivir extraction).

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 5-10 minutes.

    • Centrifuge at approximately 12,000 x g for 5 minutes at 4°C to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer (approximately 800 µL) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Data on Extraction Recovery

The following table summarizes reported recovery data for oseltamivir and oseltamivir carboxylate (acid) from various studies. Note that direct recovery data for this compound is often not explicitly reported but is expected to be similar to the non-deuterated form.

AnalyteMatrixExtraction MethodReported Recovery (%)Reference
OseltamivirHuman PlasmaLiquid-Liquid Extraction≥89[10]
OseltamivirHuman PlasmaSolid-Phase Extraction94.4
Oseltamivir CarboxylateHuman PlasmaSolid-Phase Extraction92.7
Oseltamivir & Oseltamivir CarboxylateRiver WaterIn-tube SPME>91[11]

Visualizing the Extraction Workflow

dot

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Plasma Sample add_is Add this compound (IS) sample->add_is pretreat Pre-treatment (e.g., Acidification, Centrifugation) add_is->pretreat condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow.

References

stability of Oseltamivir Acid D3 in biological matrices and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Oseltamivir Acid D3 in biological matrices and stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][4]

Q2: How stable is this compound in biological matrices like plasma?

A2: Oseltamivir Acid (the non-deuterated form) has been shown to be stable in human plasma under various conditions. It is stable for at least 4 hours at room temperature and for at least 31 days when stored at -80°C.[5][6] It also remains stable through at least three freeze-thaw cycles.[5][6] The deuterated form, this compound, is expected to have comparable stability.

Q3: What precautions should be taken when collecting and handling plasma samples containing Oseltamivir?

A3: Oseltamivir, the prodrug of Oseltamivir Acid, can be hydrolyzed to its active form by esterases present in the blood. To prevent this ex vivo conversion in plasma samples, it is recommended to use collection tubes containing sodium fluoride.[7][8] If not using fluoride tubes, the addition of an esterase inhibitor like dichlorvos can also prevent degradation, though safety precautions for handling organophosphates are necessary.[8]

Q4: Can I expect any degradation of this compound during sample preparation?

A4: Oseltamivir Acid is generally stable during typical sample preparation procedures. However, prolonged exposure to strong acidic or alkaline conditions, oxidizing agents, or high temperatures should be avoided as these conditions have been shown to cause degradation of oseltamivir.[9]

Q5: Are there any known degradation products of Oseltamivir Acid?

A5: Under forced degradation conditions, such as acid and alkali hydrolysis, oxidation, and photolysis, degradation of oseltamivir has been observed.[9] While specific degradation products for this compound are not extensively detailed in the provided results, the primary concern in biological matrices is the enzymatic conversion from the prodrug, not the degradation of the acid form itself under normal analytical conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low analyte response or inconsistent results Degradation of stock solution.Prepare fresh stock solutions from powder. Ensure proper storage conditions (-80°C for long-term) and avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]
Degradation in biological matrix.Verify that plasma samples were collected in tubes containing an appropriate anticoagulant and stabilizer (e.g., sodium fluoride).[7] Ensure samples were stored properly (-80°C) and have not undergone excessive freeze-thaw cycles.[5][6]
Inefficient extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction buffers is appropriate for Oseltamivir Acid.
Presence of unexpected peaks in the chromatogram Contamination.Use high-purity solvents and reagents. Thoroughly clean the LC-MS/MS system.
Degradation products.If samples were exposed to harsh conditions (e.g., high temperature, extreme pH), degradation may have occurred. Re-prepare samples under controlled conditions.
High variability between replicate injections Autosampler instability.Ensure the autosampler is properly cooled (e.g., 4°C) to maintain the stability of the processed samples. Some studies have shown stability in the autosampler for at least 24 hours at 15°C.[6]
Matrix effects.Evaluate and minimize matrix effects by optimizing the sample cleanup procedure or using a stable isotope-labeled internal standard, such as this compound itself.

Stability Data Summary

Stock Solution Stability of this compound

Storage TemperatureDurationStabilityReference
-80°C6 monthsStable[1][2][3]
-20°C1 monthStable[1][2][3]

Stability of Oseltamivir Acid in Human Plasma

ConditionDurationAnalyte ConcentrationStability (% Nominal)Reference
Room Temperature4 hoursLow and High QC98-108%[6]
Freeze-Thaw Cycles3 cyclesLow and High QC98-108%[6]
Long-Term Storage (-80°C)31 daysLow and High QC98-108%[6]
Autosampler (15°C)24 hoursLow and High QC105-106%[6]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Reconstitute the powder in a suitable solvent, such as DMSO, to a desired concentration (e.g., 1 mg/mL).[4]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]

G cluster_prep Stock Solution Preparation A Equilibrate Powder to RT B Reconstitute in Solvent (e.g., DMSO) A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -80°C or -20°C D->E

Caption: Workflow for this compound stock solution preparation.

Protocol: Bioanalytical Method for this compound in Plasma (LC-MS/MS)

This is a generalized protocol based on common methodologies.[5][7][10][11]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: Add an internal standard (if different from the analyte) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile with 0.1% formic acid) to the plasma samples.

  • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.

G cluster_analysis Plasma Sample Analysis Workflow Thaw Thaw Plasma on Ice Add_IS Add Internal Standard Thaw->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: General workflow for the bioanalysis of this compound in plasma.

Troubleshooting Logic

G Start Inconsistent or Low Results Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prep_Fresh_Stock Issue Found Check_Sample Check Sample Handling (Collection Tube, Storage) Check_Stock->Check_Sample No Issue End Problem Resolved Prep_Fresh_Stock->End Review_Protocol Review Sample Collection Protocol Check_Sample->Review_Protocol Issue Found Check_Method Review Analytical Method (Extraction, Matrix Effects) Check_Sample->Check_Method No Issue Review_Protocol->End Optimize_Method Optimize Sample Prep & LC-MS/MS Conditions Check_Method->Optimize_Method Issue Found Check_Method->End No Issue Optimize_Method->End

Caption: Decision tree for troubleshooting inconsistent analytical results.

References

minimizing ion suppression/enhancement for Oseltamivir Acid D3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oseltamivir Acid D3 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during LC-MS/MS analysis, with a focus on minimizing ion suppression and enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant ion suppression for this compound. What are the primary causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2] For this compound, this can result in poor sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components like phospholipids.[3] Methods for oseltamivir and its metabolite often utilize SPE for sample cleanup.[4][5][6]

    • Liquid-Liquid Extraction (LLE): LLE is another robust technique for cleaning up biological samples and can significantly reduce matrix effects.[7][8]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant levels of phospholipids, a major cause of ion suppression.[1][3] If using PPT, consider diluting the supernatant post-extraction to lessen the matrix load.[1]

  • Chromatographic Separation: Modifying your chromatographic conditions can separate this compound from co-eluting interferences.

    • Adjust the gradient profile to better resolve the analyte from the solvent front and from late-eluting, strongly retained compounds, which are often regions of significant ion suppression.[9]

    • Consider using a different stationary phase or mobile phase composition to alter selectivity.[9] For oseltamivir analysis, C18 columns are commonly used.[5][6]

  • Reduce Matrix Load:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[7][9][10] A dilution factor of 25-40 has been shown to reduce ion suppression to less than 20% in cases of initial suppression up to 80%.[11]

    • Smaller Injection Volume: Injecting a smaller sample volume can also decrease the amount of matrix introduced into the MS source.[10]

  • Optimize MS Source Conditions:

    • Switching the ionization mode (e.g., from ESI to APCI) can be beneficial as APCI is often less susceptible to ion suppression.[9][12]

    • Reducing the ESI flow rate to the nanoliter-per-minute range can lead to the formation of smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[7][9]

Q2: My this compound signal is showing ion enhancement. What could be causing this and what are the solutions?

A2: Ion enhancement, though less common than suppression, is a matrix effect where co-eluting compounds increase the ionization efficiency of the analyte.[2][13] This can lead to an overestimation of the analyte concentration.

Troubleshooting Steps:

  • Investigate Co-eluting Compounds: Similar to ion suppression, the primary cause is co-eluting matrix components. The troubleshooting strategies are therefore similar:

    • Improve Sample Preparation: Employ more rigorous cleanup techniques like SPE or LLE to remove the enhancing compounds.[3][7]

    • Enhance Chromatographic Resolution: Modify the LC method to separate this compound from the interfering peaks.[9]

  • Check for Analyte-Internal Standard Interactions: In some cases, the analyte and its stable-isotope-labeled (SIL) internal standard can influence each other's ionization.[12][14]

    • While ESI often leads to mutual suppression, APCI can sometimes result in ion enhancement between an analyte and its SIL-IS.[12][13]

    • Ensure that the concentration of the internal standard is appropriate and not so high that it could interfere with the analyte's ionization.

  • Evaluate Post-Extraction Spike: To confirm ion enhancement, perform a post-extraction spike experiment. Comparing the response of the analyte in a clean solution to its response when spiked into a blank matrix extract will quantify the degree of enhancement.[1]

Q3: Can the deuterated internal standard (this compound) itself be a source of analytical problems?

A3: Yes, while stable-isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not without potential pitfalls.[14][15]

Potential Issues:

  • Chromatographic Separation from Analyte: Deuteration can slightly alter the lipophilicity of a molecule, potentially leading to a small retention time shift between the analyte (Oseltamivir Acid) and the SIL-IS (this compound) on a high-resolution chromatography column.[13][15] If they separate, they may experience different levels of ion suppression or enhancement, leading to inaccurate quantification.[15]

  • Cross-Contribution: Ensure that the isotopic purity of the SIL-IS is high and that there is no significant contribution of the unlabeled analyte in the internal standard solution, or vice-versa.[14]

Solutions:

  • Co-elution is Key: The fundamental principle of using a SIL-IS is that it co-elutes with the analyte and experiences the same matrix effects.[15] If you observe separation, consider using a column with slightly lower resolution to ensure the peaks for the analyte and the IS completely overlap.[15]

  • Method Validation: Thoroughly validate the method by assessing the matrix effect in different lots of the biological matrix to ensure the IS accurately tracks the analyte's behavior.

Experimental Protocols & Data

Protocol: Assessing Matrix Effects with Post-Column Infusion

This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7]

Methodology:

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system. Use a T-junction to infuse the this compound solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the MS source.

  • Begin acquiring data in MRM mode for this compound to establish a stable baseline signal.

  • Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).

  • Monitor the this compound signal. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement.

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol based on commonly used methods for oseltamivir and its metabolite in plasma.[4][5][6]

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard (this compound) solution.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation

TechniqueProsConsTypical Application for Oseltamivir
Solid-Phase Extraction (SPE) High recovery, excellent removal of interferences (e.g., phospholipids).[3]More complex and time-consuming than PPT.Frequently used for bioequivalence and pharmacokinetic studies.[4][5][6]
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences, can provide a clean extract.[7]Can be labor-intensive, potential for emulsion formation.[3]A viable alternative to SPE for good sample cleanup.[8][16]
Protein Precipitation (PPT) Simple, fast, and inexpensive.[3]Less effective at removing matrix components, especially phospholipids, leading to higher ion suppression.[1][3]May be suitable for less demanding applications or when coupled with other mitigation strategies like sample dilution.

Table 2: Typical LC-MS/MS Parameters for Oseltamivir and its Metabolite

ParameterTypical Value/ConditionReference
Column C18 (e.g., Zorbax SB-C18, Symmetry C18)[5][6]
Mobile Phase Acetonitrile and water with an additive (e.g., 0.1% formic acid, 10 mM ammonium formate)[4][5][6]
Flow Rate 0.7 - 1.0 mL/min[5][17]
Ionization Mode Positive Electrospray Ionization (ESI)[4][17]
Detection Triple Quadrupole Mass Spectrometer (MRM mode)[4][5][17]

Visual Guides

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Details cluster_chromatography Chromatography Details cluster_ms_source MS Source Details start Start: Ion Suppression Observed for Oseltamivir Acid D3 sample_prep Optimize Sample Preparation start->sample_prep Primary Strategies chromatography Modify Chromatographic Separation start->chromatography Primary Strategies ms_source Adjust MS Source Parameters start->ms_source Primary Strategies dilution Dilute Sample or Reduce Injection Volume start->dilution Primary Strategies spe_lle Use SPE or LLE for Cleaner Extract sample_prep->spe_lle ppt_dilute If using PPT, dilute the supernatant sample_prep->ppt_dilute gradient Adjust Gradient Profile chromatography->gradient column Change Column/ Mobile Phase chromatography->column ionization_mode Switch to APCI ms_source->ionization_mode flow_rate Reduce ESI Flow Rate ms_source->flow_rate end_resolved Issue Resolved dilution->end_resolved spe_lle->end_resolved ppt_dilute->end_resolved gradient->end_resolved column->end_resolved ionization_mode->end_resolved flow_rate->end_resolved

Caption: A workflow for troubleshooting ion suppression of this compound.

SIL_IS_Considerations title Key Considerations for Using This compound as an Internal Standard coelution Co-elution with Analyte title->coelution matrix_effect Identical Matrix Effects title->matrix_effect problem_separation Problem: Chromatographic separation due to isotope effect coelution->problem_separation solution_coelution Solution: Ensure complete peak overlap, possibly by using a lower resolution column problem_separation->solution_coelution problem_differential Problem: If separated, analyte and IS experience differential matrix effects problem_separation->problem_differential leads to matrix_effect->problem_differential solution_validation Solution: Validate across different matrix lots to confirm consistent tracking problem_differential->solution_validation

Caption: Logical relationships for successful use of a deuterated internal standard.

References

impact of different solvents on Oseltamivir Acid D3 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Oseltamivir Acid D3.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound, the deuterated form of the active metabolite of Oseltamivir, is soluble in Dimethyl Sulfoxide (DMSO).[1][2] One supplier indicates a solubility of at least 5 mg/mL in DMSO.[1] Another source suggests a solubility of 6 mg/mL in fresh DMSO, cautioning that moisture absorption by DMSO can reduce solubility.[2] For the non-deuterated form, Oseltamivir Phosphate, solubility has been reported in DMSO at approximately 10 mg/mL and in dimethylformamide at about 0.5 mg/mL.[3] Oseltamivir Phosphate is also highly soluble in water and PBS (pH 7.2) at approximately 10 mg/mL.[3][4] While direct data for a wider range of solvents for this compound is limited, its structural similarity to oseltamivir suggests it likely shares similar solubility characteristics.

Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?

A2: Incomplete dissolution in DMSO can be attributed to several factors. Firstly, DMSO is hygroscopic and can absorb moisture from the atmosphere, which can significantly impact the solubility of this compound.[1][2] It is crucial to use freshly opened or properly stored, anhydrous DMSO for preparing solutions. Another possibility is that the concentration you are trying to achieve exceeds the solubility limit.

Q3: What are the known stability issues for this compound?

A3: Oseltamivir and its derivatives are susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis of the ethyl ester group, particularly under acidic and alkaline conditions.[5] Forced degradation studies on oseltamivir phosphate have shown significant degradation under acidic (1.0 N HCl at 80°C) and alkaline (0.1 N NaOH at 80°C) conditions.[5] It is also sensitive to oxidative stress (3% H2O2 at 80°C).[5] While relatively stable under neutral and photolytic conditions, prolonged exposure to high temperatures can also lead to degradation.[5]

Q4: My this compound solution has been stored at room temperature for a few days. Is it still viable for my experiment?

A4: The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions in DMSO are typically recommended to be stored at -20°C for one month or -80°C for six months for optimal stability.[1] Aqueous solutions of oseltamivir are less stable and it is not recommended to store them for more than one day.[3] Storing solutions at room temperature for an extended period is not advisable due to the potential for degradation, especially in aqueous-based buffers.

Q5: How can I quantify the concentration and assess the purity of my this compound solution?

A5: Several analytical methods can be employed for the quantification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[4][6][7][8] LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations and identifying potential degradation products.[6][7]

Troubleshooting Guides

Issue: Poor Solubility or Precipitation
Symptom Possible Cause Troubleshooting Step
This compound does not fully dissolve in DMSO.1. Hygroscopic DMSO with high water content. 2. Concentration exceeds solubility limit.1. Use fresh, anhydrous DMSO. 2. Prepare a less concentrated stock solution.
A precipitate forms after adding an aqueous buffer to a DMSO stock solution.The final concentration of the drug in the mixed solvent system exceeds its solubility.1. Increase the proportion of DMSO in the final solution. 2. Prepare a more dilute final solution.
White precipitate observed in an aqueous solution prepared with potable water.Presence of minerals like calcium phosphate in potable water.[9]Use purified water (e.g., Milli-Q) for all aqueous preparations.[9]
Issue: Suspected Degradation
Symptom Possible Cause Troubleshooting Step
Unexpected peaks observed in HPLC or LC-MS/MS chromatogram.Degradation of this compound.1. Prepare fresh solutions. 2. Store stock solutions at -20°C or -80°C. 3. Avoid exposure to harsh acidic, alkaline, or oxidative conditions.
Loss of biological activity in an in-vitro assay.Degradation of the active compound.1. Confirm the concentration and purity of the stock solution using a validated analytical method. 2. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO≥ 5 mg/mL[1]
This compoundDMSO6 mg/mL[2]
Oseltamivir PhosphateDMSO~10 mg/mL[3]
Oseltamivir PhosphateDimethylformamide~0.5 mg/mL[3]
Oseltamivir PhosphatePBS (pH 7.2)~10 mg/mL[3]
Oseltamivir PhosphateWaterHighly soluble[4]

Table 2: Summary of Oseltamivir Phosphate Stability under Forced Degradation Conditions

Stress ConditionConditionsDegradationReference
Acidic Hydrolysis1.0 N HCl, 80°C, 30 min~74%[5]
Alkaline Hydrolysis0.1 N NaOH, 80°C, 10 min~85.2%[5]
Oxidative Degradation3% v/v H2O2, 80°C, 2 hrs~96.96%[5]
Thermal Degradation60°C, 24 hoursSignificant degradation
Photolytic DegradationUV and sunlight exposure~1.1%[5]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions as outlined in Table 2 (e.g., acidic, basic, oxidative, thermal, and photolytic stress). Include a control sample stored under optimal conditions (e.g., -80°C).

  • Time-Point Analysis: At specified time intervals, withdraw samples from each vial.

  • Sample Preparation: Neutralize the pH of acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products. A typical method might use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution.[9]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic prep->acid base Alkaline prep->base oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo control Control (-80°C) prep->control sampling Time-Point Sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcome Outcome solvent Solvent Choice dissolution Complete Dissolution solvent->dissolution purity Solvent Purity (e.g., Anhydrous) purity->dissolution concentration Concentration precipitation Precipitation concentration->precipitation temperature Temperature temperature->dissolution

Caption: Factors influencing the solubility of this compound.

References

dealing with isotopic interference in oseltamivir quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in oseltamivir quantification?

A1: Isotopic interference, or cross-signal contribution, occurs when the signal from the analyte (oseltamivir or oseltamivir carboxylate) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2] This can happen due to the natural abundance of isotopes (e.g., ¹³C) in the analyte, which can contribute to the mass channel of the deuterated internal standard.[3][4] This interference can lead to inaccuracies in quantification, affecting the linearity of the calibration curve and the precision of the results, especially at low concentrations of the internal standard.[1][5]

Q2: How can I assess if isotopic interference is affecting my oseltamivir assay?

A2: During method development, it's crucial to experimentally assess for potential cross-signal contribution.[6] This can be done by preparing a high concentration solution of the oseltamivir standard (without the internal standard) and analyzing it using the MRM transition of the SIL-IS. If a peak is observed at the retention time of oseltamivir, it indicates a contribution from the analyte to the internal standard's signal. A similar experiment should be performed with the SIL-IS to check for any contribution to the analyte's signal, which could arise from isotopic impurities in the internal standard.[1]

Q3: What are the common MRM transitions for oseltamivir and its internal standard?

A3: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The table below summarizes commonly used precursor and product ions for oseltamivir, its active metabolite oseltamivir carboxylate, and their deuterated internal standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir (OST)313.1166.2
Oseltamivir-d5 (IS)318.1171.2
Oseltamivir Carboxylate (OSTC)285.1138.1
Oseltamivir Carboxylate-d3 (IS)289.2138.3

Note: These values may vary slightly depending on the instrument and experimental conditions.

Q4: What are the recommended strategies to minimize isotopic interference?

A4: Several strategies can be employed to mitigate isotopic interference:

  • Increase Internal Standard Concentration: Using a higher concentration of the SIL-IS can minimize the relative contribution of the analyte's isotopic signal.[3]

  • Monitor a Less Abundant Isotope: For the SIL-IS, consider monitoring a less abundant isotopic peak that has minimal or no contribution from the analyte's isotopes.[3]

  • High-Resolution Mass Spectrometry: High-resolution instruments can help to resolve and differentiate between the analyte and internal standard signals if the mass difference is sufficient.

  • Chromatographic Separation: While SIL-IS are designed to co-elute with the analyte, in some cases, slight chromatographic separation of the deuterated standard from the analyte can occur, which can help in distinguishing their signals.

  • Mathematical Correction: A nonlinear calibration function can be used to mathematically correct for the known contribution of the analyte's isotope to the internal standard's signal.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of oseltamivir.

Issue 1: Non-linear calibration curve, especially at the high end.

  • Possible Cause: Significant cross-signal contribution from the high concentration of oseltamivir to the SIL-IS signal.[3]

  • Troubleshooting Steps:

    • Assess Contribution: Analyze a high concentration standard of oseltamivir without the internal standard and monitor the SIL-IS channel to confirm interference.

    • Increase IS Concentration: Increase the concentration of the SIL-IS working solution and re-run the calibration curve.

    • Apply Correction: If increasing the IS concentration is not feasible or effective, consider applying a mathematical correction to the data.[4]

Issue 2: Inaccurate and imprecise results at the lower limit of quantification (LLOQ).

  • Possible Cause: Contribution from an impurity in the SIL-IS to the analyte signal.[1]

  • Troubleshooting Steps:

    • Analyze IS Alone: Inject a solution of the SIL-IS and monitor the analyte's MRM transition to check for impurities.

    • Source a Higher Purity IS: If significant impurities are detected, obtain a new batch of the SIL-IS with higher isotopic purity.

    • Adjust LLOQ: If a higher purity standard is not available, it may be necessary to raise the LLOQ to a level where the contribution from the impurity is negligible.

Issue 3: Unexpected peaks in blank samples.

  • Possible Cause: Carryover from previous injections or contamination of the LC-MS/MS system.

  • Troubleshooting Steps:

    • Injector Cleaning: Ensure the injector needle and port are clean.

    • Blank Injections: Run multiple blank solvent injections to wash the system.

    • Check for Contamination: Inspect mobile phases, solvents, and sample containers for any potential sources of contamination.[7]

Experimental Protocols

A generalized experimental workflow for oseltamivir quantification is provided below. Specific parameters should be optimized for your instrumentation and laboratory conditions.

Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add the SIL-IS working solution.

  • Vortex the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

Visualizations

Isotopic_Interference_Workflow cluster_assessment Assessment cluster_mitigation Mitigation cluster_validation Validation start Start Method Development check_interference Assess Analyte Contribution to IS Signal start->check_interference check_is_purity Assess IS Purity (Contribution to Analyte) check_interference->check_is_purity increase_is Increase IS Concentration check_is_purity->increase_is Interference Detected validate Validate Method check_is_purity->validate No Significant Interference monitor_isotope Monitor Alternative IS Isotope increase_is->monitor_isotope math_correction Apply Mathematical Correction monitor_isotope->math_correction math_correction->validate end Routine Analysis validate->end

Caption: Workflow for identifying and mitigating isotopic interference.

Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Action start Unexpected Peak or Inaccurate Result is_it_interference Isotopic Interference? start->is_it_interference is_it_carryover Carryover? is_it_interference->is_it_carryover No action_interference Implement Mitigation Strategy (e.g., Increase IS Conc.) is_it_interference->action_interference Yes is_it_contamination Contamination? is_it_carryover->is_it_contamination No action_carryover Optimize Wash Method Clean Injector is_it_carryover->action_carryover Yes action_contamination Check Solvents & Consumables is_it_contamination->action_contamination Yes reanalyze Re-analyze Samples is_it_contamination->reanalyze No action_interference->reanalyze action_carryover->reanalyze action_contamination->reanalyze

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Oseltamivir Carboxylate using Oseltamivir Acid D3 and Alternative Internal Standards Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Oseltamivir Carboxylate, the active metabolite of Oseltamivir. The focus is on the validation of these methods according to the U.S. Food and Drug Administration (FDA) guidelines, with a particular emphasis on the performance of the commonly used deuterated internal standard, Oseltamivir Acid D3, versus an alternative. The data and protocols presented are compiled from published studies to offer an objective assessment for researchers in the field.

Data Summary: A Side-by-Side Comparison

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample processing and analysis. However, other compounds can also be successfully employed.

Below is a comparison of key validation parameters from two different validated LC-MS/MS methods for Oseltamivir Carboxylate: one using this compound and another using Acyclovir as the internal standard.

Table 1: Method Performance Comparison for Oseltamivir Carboxylate Quantification

Validation ParameterMethod with this compound (Deuterated IS)Method with Acyclovir (Alternative IS)FDA Guideline Acceptance Criteria
Linearity Range (ng/mL) 2.0 - 800[1][2]5.22 - 497.49Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0[1][2]5.22S/N ≥ 5; Precision ≤ 20%; Accuracy ± 20%
Intra-day Precision (%CV) 1.87 - 4.57[1]Within 10.1≤ 15% (except LLOQ, ≤ 20%)
Inter-day Precision (%CV) 2.42 - 5.17[1]Within 10.1≤ 15% (except LLOQ, ≤ 20%)
Intra-day Accuracy (%) 94.5 - 102.5[1]Within 10.1± 15% of nominal (except LLOQ, ± 20%)
Inter-day Accuracy (%) 100.2 - 103.8[1]Within 10.1± 15% of nominal (except LLOQ, ± 20%)
Mean Extraction Recovery (%) 92.7[1]70.66Consistent, precise, and reproducible

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on the information provided in the referenced publications and align with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[3]

Method 1: LC-MS/MS with this compound as Internal Standard

This method describes the simultaneous determination of Oseltamivir and Oseltamivir Carboxylate in human plasma.

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standards (Oseltamivir-d5 and this compound).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.[1][2]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm)[1]

    • Mobile Phase: 10 mM ammonium formate and acetonitrile (30:70, v/v)[1]

    • Flow Rate: Not specified in the provided abstract.

    • Run Time: 2.0 min[1]

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI)[1]

    • Monitoring: Multiple Reaction Monitoring (MRM)

Method 2: LC-MS/MS with Acyclovir as Internal Standard

This method was developed for the determination of Oseltamivir Phosphate and Oseltamivir Carboxylate in human plasma.

  • Sample Preparation:

    • To 500 µL of human plasma, add Acyclovir as the internal standard.

    • Employ solid-phase extraction (SPE).

  • Chromatographic Conditions:

    • Column: Chromatopack C18 (50 × 3.0 mm, i.d., 3.0 µm)

    • Mobile Phase: Isocratic elution (details not specified in the abstract).

    • Flow Rate: 0.600 mL/min

    • Run Time: 1.0 min

  • Mass Spectrometry Conditions:

    • Instrument: Triple-quadrupole tandem mass spectrometer

    • Ionization Mode: Electrospray ionization (ESI)

    • Monitoring: Multiple Reaction Monitoring (MRM) mode

Visualizing the Bioanalytical Workflow and Key Relationships

To better illustrate the processes and concepts involved in bioanalytical method validation, the following diagrams have been generated.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Tuning MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Batch Preparation (QCs & Samples) V6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: FDA Bioanalytical Method Validation Workflow.

Oseltamivir_Metabolism Oseltamivir Oseltamivir (Prodrug) Metabolism Hepatic Esterases Oseltamivir->Metabolism Hydrolysis Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Metabolism->Oseltamivir_Carboxylate Oseltamivir_Acid_D3 This compound (Internal Standard) Oseltamivir_Carboxylate->Oseltamivir_Acid_D3 Structural Analog

Caption: Oseltamivir Metabolism and IS Relationship.

References

comparing Oseltamivir Acid D3 and Oseltamivir-D5 as internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Selecting Internal Standards for Oseltamivir and its Metabolite: Oseltamivir Acid D3 vs. Oseltamivir-D5

In the quantitative bioanalysis of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, particularly with mass spectrometry-based methods like LC-MS/MS.[1][2] Among the available options, Oseltamivir-D5 and this compound are commonly employed. This guide provides a detailed comparison of these two internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.

Understanding the Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[3] Ideally, an internal standard should be chemically and physically similar to the analyte of interest.[2] Stable isotope-labeled compounds are considered the gold standard for LC-MS/MS analysis because they co-elute with the analyte and exhibit similar ionization behavior, thus effectively accounting for matrix effects.[4][5]

Oseltamivir-D5 and this compound: A Complementary Pair

An important distinction to make is that Oseltamivir-D5 and this compound are not typically used interchangeably. Instead, they serve as internal standards for their respective non-labeled counterparts in a simultaneous assay for oseltamivir and its active metabolite, oseltamivir carboxylate.

  • Oseltamivir-D5 is the deuterated analog of the parent drug, oseltamivir .

  • This compound is the deuterated analog of the active metabolite, oseltamivir carboxylate .

This complementary usage is highlighted in studies where both oseltamivir and oseltamivir carboxylate are quantified in biological matrices like human plasma.[6][7]

Performance and Application: A Comparative Overview

While a direct head-to-head comparison for the same analyte is not applicable, we can compare their performance within the context of a validated bioanalytical method for the simultaneous determination of oseltamivir and oseltamivir carboxylate.

Data Presentation

The following tables summarize key performance parameters from a representative LC-MS/MS method utilizing Oseltamivir-D5 and this compound (or a similar C13-D3 variant) as internal standards.

Table 1: Mass Spectrometry Parameters

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Oseltamivir313.1166.2
Oseltamivir-D5 318.1 171.2
Oseltamivir Carboxylate285.1138.1
Oseltamivir Acid-D3 288.1 138.1
(Data sourced from a representative study)[6]

Table 2: Method Validation Parameters

ParameterOseltamivir (with Oseltamivir-D5 IS)Oseltamivir Carboxylate (with Oseltamivir Acid-D3 IS)
Linearity Range0.5 - 200 ng/mL2.0 - 800 ng/mL
Mean Extraction Recovery94.4%92.7%
AccuracyWithin ±15% of nominal valueWithin ±15% of nominal value
Precision (CV%)<15%<15%
(Data sourced from a representative study)[7]

Experimental Protocols

A detailed methodology for a key experiment involving the use of these internal standards is provided below.

Simultaneous Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction) [6][7]

  • To 300µL of human plasma, add the internal standard mixture (Oseltamivir-D5 and Oseltamivir Acid-D3).

  • Perform solid-phase extraction using an appropriate sorbent.

  • Elute the analytes and internal standards.

  • Inject the eluate into the LC-MS/MS system.

2. Liquid Chromatography [6][7]

  • Column: Zorbax SB-C18 (50x4.6mm, 3.5µm) or Symmetry C18 (100 mm × 4.6 mm, 5 μm)[6][7]

  • Mobile Phase: A gradient or isocratic mixture of methanol and 0.1% formic acid in water, or 10 mM ammonium formate and acetonitrile.[6][7]

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry [6]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in using these internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standards (Oseltamivir-D5 & Oseltamivir Acid-D3) plasma->add_is spe Solid Phase Extraction add_is->spe elute Elution spe->elute lc LC Separation elute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant logical_relationship cluster_parent Parent Drug Analysis cluster_metabolite Metabolite Analysis ost Oseltamivir (Analyte) ost_d5 Oseltamivir-D5 (Internal Standard) ms LC-MS/MS Analysis ost_d5->ms Corrects for Oseltamivir osc Oseltamivir Carboxylate (Analyte) osc_d3 Oseltamivir Acid-D3 (Internal Standard) osc_d3->ms Corrects for Oseltamivir Carboxylate

References

Performance of Oseltamivir Acid D3 in Bioanalytical Assays: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Oseltamivir Acid D3 as an internal standard in the bioanalysis of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid). The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into the precision and accuracy achievable with this stable isotope-labeled internal standard.

Inter-Assay and Intra-Assay Precision and Accuracy

The precision and accuracy of an analytical method are paramount for reliable pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing variability and ensuring data integrity. The following tables summarize the inter-assay and intra-assay precision and accuracy data from published studies employing this compound or similar deuterated analogs for the quantification of oseltamivir carboxylate.

Table 1: Intra-Assay Precision and Accuracy for Oseltamivir Carboxylate using Deuterated Internal Standards

Concentration LevelnPrecision (%CV)Accuracy (%)Reference
0.34 ng/mL (LLOQ)311.095-110[1]
Low32.295-110[1]
Medium34.595-110[1]
High33.395-110[1]

LLOQ: Lower Limit of Quantification

Table 2: Inter-Assay Precision and Accuracy for Oseltamivir Carboxylate using Deuterated Internal Standards

Concentration LevelnPrecision (%CV)Accuracy (%)Reference
0.34 ng/mL (LLOQ)39.996-110[1]
Low31.896-110[1]
Medium33.796-110[1]
High32.996-110[1]

LLOQ: Lower Limit of Quantification

In a separate study, the precision for oseltamivir carboxylate was reported to be between 0.5% and 8.2% across all concentration levels, with accuracies ranging from 88% to 109%[2]. These findings underscore the high degree of precision and accuracy achieved when using a deuterated internal standard for the analysis of oseltamivir and its metabolite.

Experimental Protocols

The data presented above were generated using validated bioanalytical methods. While specific parameters may vary between laboratories, the fundamental steps for sample preparation and analysis are generally consistent.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To extract oseltamivir and oseltamivir carboxylate from human plasma and remove potential interferences.

  • Procedure:

    • To 300 µL of human plasma, add the internal standards (including this compound).

    • Perform a solid-phase extraction.

    • Elute the analytes from the SPE cartridge.

    • The extracted sample is then ready for LC-MS/MS analysis.[2][3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate and quantify oseltamivir and oseltamivir carboxylate.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[2][4]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate.[2][3][4]

    • Flow Rate: A constant flow rate is maintained, for example, at 0.7 mL/min or 1.0 mL/min.[2][3]

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+) is generally employed.

    • Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analytes and their deuterated internal standards are monitored.

Experimental Workflow for Precision and Accuracy Assessment

The following diagram illustrates the typical workflow for determining the inter-assay and intra-assay precision and accuracy of a bioanalytical method using this compound as an internal standard.

Caption: Workflow for assessing inter-assay and intra-assay precision and accuracy.

Conclusion

The available data consistently demonstrates that this compound is a reliable internal standard for the bioanalysis of oseltamivir carboxylate. Its use in validated LC-MS/MS methods leads to high levels of precision and accuracy, meeting the stringent requirements for clinical and preclinical drug development. Researchers can confidently employ this compound to obtain robust and reproducible data in their studies.

References

Assessing Assay Linearity and Range: A Comparative Guide for Oseltamivir Quantification Using Oseltamivir Acid D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of Oseltamivir Acid D3, a deuterated internal standard, against non-deuterated alternatives in the bioanalytical quantification of oseltamivir. The focus is on the critical assay validation parameters of linearity and range, supported by experimental data from published studies and detailed methodological protocols.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The choice of an internal standard is paramount in achieving accurate and reliable quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1] Non-deuterated internal standards, which are structurally similar but not identical to the analyte, are also utilized.

This section compares the linearity and range of oseltamivir assays using both types of internal standards, with data summarized from various bioanalytical method validation studies.

Linearity and Range Data
AnalyteInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
OseltamivirOseltamivir-D5 and Oseltamivir Acid-D30.5 - 200≥0.9976[2]
Oseltamivir CarboxylateOseltamivir-D5 and Oseltamivir Acid-D32.0 - 800≥0.9976[2]
OseltamivirVenlafaxine0.3 - 2000.9937[3]
OseltamivirAcyclovir0.02 - 14 (µg/mL)0.9994[4]

Note: The linearity range for the method using acyclovir as an internal standard is presented in µg/mL, as reported in the original study.

As evidenced by the data, methods employing deuterated internal standards like this compound consistently demonstrate excellent linearity over a wide dynamic range, with correlation coefficients approaching unity.[2] While methods with non-deuterated internal standards can also achieve acceptable linearity, the use of a SIL internal standard is generally preferred to minimize potential matrix effects and improve assay robustness.[1][5]

Experimental Protocols

This section outlines a detailed methodology for assessing the linearity and range of a bioanalytical assay for oseltamivir using this compound as the internal standard. This protocol is a composite based on best practices and methodologies reported in the scientific literature.[6][7][8]

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of oseltamivir and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of oseltamivir by serially diluting the stock solution with the same solvent to cover the expected clinical concentration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

  • Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the oseltamivir working standard solutions to achieve a minimum of six to eight non-zero concentration levels. Add the this compound working solution to each CS to a final fixed concentration.

  • Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard and QC sample, add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Oseltamivir: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.

Data Analysis and Acceptance Criteria
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of oseltamivir to this compound against the nominal concentration of oseltamivir.

  • Regression Analysis: Use a weighted linear regression (e.g., 1/x²).

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be ≥ 0.99.[7]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[8]

  • Range: The range of the assay is the interval between the upper and lower concentrations of the calibration standards (ULOQ and LLOQ) that have been demonstrated to be accurate and precise.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Stock Stock Solutions (Oseltamivir & this compound) Working Working Standards Stock->Working CS_QC Calibration Standards (CS) & Quality Controls (QC) Working->CS_QC Precipitation Protein Precipitation CS_QC->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Experimental workflow for linearity and range assessment.

Data_Analysis_Logic cluster_data Data Acquisition cluster_processing Data Processing cluster_evaluation Evaluation Peak_Areas Peak Areas (Analyte & IS) Area_Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Areas->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Regression Weighted Linear Regression (1/x²) Calibration_Curve->Regression Correlation Correlation Coefficient (r²) ≥ 0.99 Regression->Correlation Accuracy Back-calculated Concentration (±15% of nominal, ±20% for LLOQ) Regression->Accuracy Range Define Assay Range (LLOQ to ULOQ) Accuracy->Range

References

A Researcher's Guide to Oseltamivir Acid D3: Evaluating Commercial Sources for Quality and Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in quantitative bioanalysis. Oseltamivir Acid D3, the deuterated analog of the active metabolite of the antiviral medication Oseltamivir (Tamiflu®), plays a critical role as an internal standard in pharmacokinetic and metabolic studies. Its precise quantification is essential for understanding the drug's behavior in biological systems. This guide provides a comprehensive evaluation of this compound from various commercial suppliers, offering a framework for selecting the most suitable product for your research needs.

Comparative Analysis of this compound from Commercial Suppliers

SupplierPurity (by HPLC)Isotopic EnrichmentStorage Conditions
LGC Standards >95%Not specified on product page-20°C
MedchemExpress Not specified on product pageNot specified on product page-20°C (1 month), -80°C (6 months)
Cayman Chemical ≥98%Not specified on product page-20°C
Toronto Research Chemicals (TRC) >98%Not specified on product page-20°C
Santa Cruz Biotechnology Not specified on product pageNot specified on product pageNot specified on product page

Note: The absence of specific data on a supplier's website does not necessarily indicate lower quality. It is crucial to obtain the CoA for detailed specifications.

Experimental Protocols for Quality Assessment

To ensure the quality and performance of this compound, a series of analytical tests should be performed. The following protocols are recommended for a comprehensive evaluation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and to identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or direct infusion source.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis:

    • Identity Confirmation: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]+). Compare the measured mass to the theoretical mass of this compound (C14H21D3N2O4).

    • Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will indicate the percentage of molecules that are fully deuterated (D3) versus those with fewer deuterium atoms (D0, D1, D2).

Stability Assessment

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Storage Conditions:

    • Short-term: Store aliquots at room temperature (25°C) and refrigerated (4°C) for 24, 48, and 72 hours.

    • Long-term: Store aliquots at the recommended storage temperature (-20°C or -80°C) for 1, 3, and 6 months.

    • Freeze-Thaw: Subject aliquots to multiple freeze-thaw cycles (e.g., from -20°C to room temperature).

  • Analysis: At each time point, analyze the samples by HPLC-UV (as described in Protocol 1) to assess for any degradation. The purity of the stored samples should be compared to that of a freshly prepared sample.

Workflow and Pathway Diagrams

To visualize the experimental workflow and the role of this compound, the following diagrams are provided.

Evaluation_Workflow cluster_procurement Procurement & Initial Assessment cluster_experimental Experimental Evaluation cluster_decision Decision Making supplier_selection Supplier Selection coa_review CoA Review supplier_selection->coa_review purity_hplc Purity (HPLC) coa_review->purity_hplc identity_ms Identity & Isotopic Enrichment (MS) coa_review->identity_ms stability Stability Assessment coa_review->stability data_analysis Data Analysis & Comparison purity_hplc->data_analysis identity_ms->data_analysis stability->data_analysis final_selection Final Supplier Selection data_analysis->final_selection

Caption: Workflow for the evaluation of this compound from commercial suppliers.

Bioanalytical_Pathway cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification biological_sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) biological_sample->add_is extraction Sample Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation concentration_determination Determine Analyte Concentration ratio_calculation->concentration_determination

Caption: Role of this compound in a typical bioanalytical workflow.

Conclusion

The selection of a high-quality this compound internal standard is a critical factor for the success of bioanalytical studies. While supplier-provided data offers a valuable starting point, independent verification of purity, isotopic enrichment, and stability is highly recommended. By following the outlined experimental protocols and evaluation workflow, researchers can confidently select a commercial source of this compound that meets the stringent requirements of their drug development programs, ultimately contributing to the generation of reliable and robust data.

comparative study of different ionization sources for Oseltamivir Acid D3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ionization Sources for the Analysis of Oseltamivir Acid D3

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of this compound, the choice of ionization source is critical for achieving optimal sensitivity, specificity, and robustness in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of different ionization sources, with a focus on their application to the analysis of this compound, the deuterated internal standard for Oseltamivir Carboxylate.

While Electrospray Ionization (ESI) is the most predominantly reported ionization technique for the analysis of oseltamivir and its metabolites, this guide will also explore the theoretical applicability of other common ionization sources, namely Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).

Overview of Ionization Sources

Atmospheric pressure ionization (API) techniques are the cornerstone of modern LC-MS. The three most common API sources are ESI, APCI, and APPI. Each operates on a different principle, making them suitable for different types of analytes.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar, thermally labile, and high molecular weight compounds. It generates ions from a solution by creating a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions. ESI is particularly well-suited for compounds that are already ionized in solution.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is best suited for less polar to non-polar compounds that are thermally stable and have some volatility. The LC eluent is vaporized in a heated nebulizer, and analyte molecules are ionized through chemical reactions with reagent ions produced from the mobile phase by a corona discharge.

  • Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that extends the range of analyzable compounds to include highly non-polar molecules. Ionization is initiated by photons from a krypton lamp, which can directly ionize the analyte or a dopant that then ionizes the analyte through chemical reactions.

Comparative Performance for this compound Analysis

Direct comparative studies of different ionization sources for this compound are scarce in the published literature. The vast majority of methods have been developed and validated using ESI, which has proven to be highly effective for this polar analyte.

Electrospray Ionization (ESI) - The Industry Standard

Based on numerous studies, ESI in positive ion mode is the method of choice for the sensitive and robust quantification of oseltamivir and its active metabolite, oseltamivir carboxylate (the non-deuterated form of this compound). The carboxyl and amino groups in the molecule make it readily ionizable by ESI. It has been noted that obtaining a deprotonated precursor ion for oseltamivir in negative ESI mode can be difficult, making positive mode the preferred approach[1].

Experimental Data Summary for ESI

The following table summarizes the quantitative performance data for the analysis of oseltamivir and oseltamivir carboxylate using ESI, as reported in various studies. This data provides a benchmark for the expected performance for this compound.

ParameterOseltamivirOseltamivir CarboxylateReference
Lower Limit of Quantitation (LLOQ) 0.3 - 0.5 ng/mL0.3 - 2.0 ng/mL[1][2][3]
Linearity (Concentration Range) 0.5 - 200 ng/mL2.0 - 800 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99≥ 0.99[1][2]
Precision (%RSD) < 15%< 15%[1][2][3]
Accuracy (% Recovery) 94.4%92.7%[1]

Detailed Experimental Protocol for ESI

The following is a representative experimental protocol for the analysis of oseltamivir and its carboxylate metabolite in human plasma using LC-ESI-MS/MS.

  • Sample Preparation: A simple protein precipitation is often sufficient. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound). Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[3]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the analytes from matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry (ESI Source):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 400 - 550 °C.

    • IonSpray Voltage: ~5500 V.

    • Curtain Gas: 20 - 30 psi.

    • Nebulizer Gas (GS1) and Heater Gas (GS2): 50 - 60 psi.

    • MRM Transitions: For Oseltamivir Carboxylate (and by extension, this compound), the transition of the protonated molecule to a specific product ion is monitored (e.g., m/z 285.2 -> 138.1).

Theoretical Considerations for APCI and APPI

While experimental data is lacking for the analysis of this compound using APCI and APPI, we can infer their potential suitability based on the physicochemical properties of the analyte and the principles of these ionization techniques.

Oseltamivir carboxylate is a polar molecule, which generally makes ESI a more efficient ionization method than APCI or APPI. APCI requires the analyte to be thermally stable and have some volatility, which may be a limiting factor for the carboxylate metabolite. However, for certain applications, particularly if matrix effects from highly polar endogenous compounds are a concern with ESI, APCI could be explored as an alternative. It is generally considered to be less susceptible to ion suppression from non-volatile matrix components compared to ESI[4][5].

APPI is typically used for non-polar compounds that are difficult to ionize by ESI or APCI. Given the polar nature of this compound, APPI is unlikely to offer any significant advantages over ESI and may result in lower sensitivity.

Experimental Workflow

The general workflow for the analysis of this compound using LC-MS/MS is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation Liquid Chromatographic Separation (Reversed-Phase) supernatant_collection->lc_separation ionization Ionization (e.g., ESI+) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: General experimental workflow for this compound analysis.

Conclusion and Recommendations

For the routine, high-sensitivity quantification of this compound in biological matrices, Electrospray Ionization (ESI) in the positive ion mode is the recommended and well-established technique. It consistently provides excellent sensitivity, precision, and accuracy for this polar analyte.

Researchers should prioritize the optimization of ESI source parameters and liquid chromatography conditions to achieve the best performance for this compound analysis. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any potential matrix effects and ensuring the accuracy of the results.

References

Safety Operating Guide

Personal protective equipment for handling Oseltamivir Acid D3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Oseltamivir Acid D3. The following procedural steps and operational plans are designed to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, the non-deuterated forms (Oseltamivir Acid and Oseltamivir Phosphate) have been associated with potential skin and eye irritation.[1] Therefore, a cautious approach to handling is recommended.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other compatible chemical-resistant gloves.To prevent direct skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes.
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts or aerosols are generated.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a clean and organized workspace.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Gather all necessary equipment and PPE before handling the compound.

  • Handling :

    • Handle this compound in a well-ventilated area, such as a fume hood, especially when dealing with the powdered form to minimize inhalation risk.

    • Avoid direct contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Weigh the compound carefully to avoid generating dust.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

This compound is a stable isotope-labeled compound (deuterium). Unlike radioactive isotopes, stable isotopes do not require special precautions for radiation.[3]

Waste Segregation and Disposal

Waste TypeContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper)Labeled, sealed plastic bag or container.Dispose of as standard chemical waste in accordance with local, state, and federal regulations.[] Do not mix with general laboratory waste.[3]
Unused Compound Original container or a clearly labeled, sealed waste container.Dispose of as chemical waste through your institution's environmental health and safety (EH&S) department or a certified chemical waste disposal company.[3]
Contaminated Sharps (e.g., needles, broken glass)Puncture-resistant sharps container labeled with "Caution Radioactive Material" if applicable, though not for D3.Place in a designated sharps container for chemical waste.[5]

Experimental Workflow for Handling this compound

G Figure 1. Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Workspace gather_ppe 2. Gather PPE prep_area->gather_ppe don_ppe 3. Don PPE gather_ppe->don_ppe weigh 4. Weigh Compound in Ventilated Area don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution (if applicable) weigh->dissolve decontaminate 6. Decontaminate Workspace dissolve->decontaminate Experiment complete doff_ppe 7. Doff PPE decontaminate->doff_ppe segregate 8. Segregate Waste doff_ppe->segregate dispose 9. Dispose via EH&S segregate->dispose

Caption: Figure 1. Step-by-step workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。